Technical Documentation Center

C17H22I3N3O8 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: C17H22I3N3O8
  • CAS: 60208-45-9; 62883-00-5

Core Science & Biosynthesis

Foundational

The Intricacies of Attenuation: A Technical Guide to the Mechanism of Action of Iopamidol in Diagnostic X-ray Imaging

For researchers, scientists, and professionals in drug development, a thorough understanding of the tools of the trade is paramount. In the realm of diagnostic imaging, iodinated contrast agents are indispensable.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, a thorough understanding of the tools of the trade is paramount. In the realm of diagnostic imaging, iodinated contrast agents are indispensable. This guide provides an in-depth exploration of the mechanism of action of a widely utilized non-ionic, low-osmolar contrast agent, Iopamidol (C17H22I3N3O8), offering insights into its physicochemical properties, pharmacokinetics, and the rationale behind its application in enhancing X-ray imaging.

The Core Principle: Harnessing X-ray Attenuation

At its most fundamental level, the efficacy of Iopamidol as a contrast agent lies in the principles of X-ray attenuation. X-rays, a form of high-energy electromagnetic radiation, are differentially absorbed by various tissues in the human body. This differential absorption is what creates the contrast seen on a radiograph. Tissues with higher atomic number elements absorb more X-rays and appear whiter (radiopaque), while those with lower atomic number elements allow more X-rays to pass through and appear darker (radiolucent).

Iopamidol's molecular structure is the key to its function.[1][2][3] It is a tri-iodinated derivative of a benzene ring, meaning each molecule contains three iodine atoms.[1][4] Iodine, with a high atomic number (Z=53), is significantly more effective at absorbing X-rays than the primary elements that constitute soft tissues (carbon, hydrogen, oxygen, and nitrogen).[2] When Iopamidol is introduced into the body, it temporarily increases the density of the tissues and blood vessels where it distributes, thereby creating a stark contrast that allows for clear visualization of these structures.[5]

cluster_0 X-ray Generation and Interaction cluster_1 Iopamidol's Role cluster_2 Resulting Image X-ray_Source X-ray Source Patient_Body Patient's Body (Soft Tissue) X-ray_Source->Patient_Body X-ray Beam Detector X-ray Detector Patient_Body->Detector Attenuated X-rays Iopamidol Iopamidol (C17H22I3N3O8) High Atomic Number (Iodine) High_Contrast_Image High-Contrast Diagnostic Image Detector->High_Contrast_Image Target_Area Target Area (Blood Vessels, Organs) Iopamidol->Target_Area Distribution Enhanced_Attenuation Enhanced X-ray Attenuation Target_Area->Enhanced_Attenuation Increased Density Enhanced_Attenuation->Detector Greater Signal Difference

Caption: Mechanism of Iopamidol-enhanced X-ray imaging.

Physicochemical Properties: The Foundation of Safety and Efficacy

The clinical success of a contrast agent is not solely dependent on its ability to attenuate X-rays. Its physicochemical properties play a crucial role in patient tolerance and image quality. Iopamidol was developed as a non-ionic, low-osmolar contrast medium to address the adverse effects associated with earlier ionic, high-osmolar agents.[2][6][7]

PropertyValueSignificance in Diagnostic Imaging
Molecular Formula C17H22I3N3O8The presence of three iodine atoms is central to its radiopacity.[3][4]
Molecular Weight ~777.1 g/mol Influences viscosity and distribution characteristics.[3]
Osmolality LowReduces the risk of adverse effects such as pain, discomfort, and hemodynamic changes compared to high-osmolar agents.[6][7]
Viscosity LowAllows for easier injection and rapid delivery to the target area.
Water Solubility HighEssential for intravenous administration and rapid distribution in the body.[3][7]
Ionization in Solution Non-ionicDoes not dissociate into ions, contributing to its low osmolality and improved safety profile.[2][3]

Experimental Protocol: Osmolality Determination

The osmolality of a contrast agent solution is a critical parameter that is rigorously tested. A common method is Freezing Point Depression Osmometry .

Objective: To measure the osmolality of an Iopamidol solution to ensure it meets the specifications for a low-osmolar contrast agent.

Methodology:

  • Calibration: Calibrate the osmometer using standard solutions of known osmolality (e.g., sodium chloride solutions).

  • Sample Preparation: Prepare a precise dilution of the Iopamidol formulation to be tested.

  • Measurement: Place the sample in the osmometer's cooling chamber. The instrument supercools the sample below its freezing point and then induces crystallization.

  • Data Acquisition: The instrument measures the freezing point of the sample. The degree of freezing point depression is directly proportional to the osmolality of the solution.

  • Calculation: The osmolality is calculated and expressed in milliosmoles per kilogram of water (mOsm/kg).

Causality: A lower osmolality is crucial because it minimizes the osmotic shift of fluid from red blood cells and the vascular endothelium, thereby reducing the risk of side effects like pain, endothelial damage, and disturbances in cardiovascular function.[6]

Pharmacokinetics: The Journey Through the Body

The diagnostic utility of Iopamidol is intrinsically linked to its behavior within the body. Understanding its absorption, distribution, metabolism, and excretion (ADME) is vital for optimizing imaging protocols and ensuring patient safety.

Following intravenous administration, Iopamidol rapidly disperses from the vascular compartment into the extracellular fluid.[1] It exhibits minimal binding to plasma proteins, which allows for its efficient distribution and subsequent elimination.[1]

Iopamidol is not metabolized and is excreted from the body unchanged, primarily through glomerular filtration in the kidneys.[1] In patients with normal renal function, its plasma half-life is approximately two hours.[8] This rapid renal clearance is advantageous as it minimizes the patient's exposure to the contrast agent.[1] However, in patients with impaired renal function, the elimination half-life is prolonged, which is a key consideration for patient selection and management.[8]

IV_Administration Intravenous Administration Vascular_System Vascular System (Bloodstream) IV_Administration->Vascular_System Rapid Entry Extracellular_Fluid Distribution to Extracellular Fluid Vascular_System->Extracellular_Fluid Distribution Phase Kidneys Renal Filtration (Kidneys) Vascular_System->Kidneys Elimination Phase Target_Organs Accumulation in Target Organs and Tissues Extracellular_Fluid->Target_Organs Imaging Window Excretion Excretion (Unchanged in Urine) Kidneys->Excretion

Caption: Pharmacokinetic pathway of Iopamidol.

Clinical Applications and Imaging Protocols

Iopamidol is a versatile contrast agent with a broad range of applications in diagnostic imaging.[2][9]

  • Computed Tomography (CT): Used to enhance the visualization of organs, blood vessels, and tumors in various parts of the body, including the head, neck, chest, abdomen, and pelvis.[2][9]

  • Angiography: Allows for the detailed imaging of blood vessels to diagnose conditions such as blockages, aneurysms, and malformations.[6][9]

  • Urography: Employed to assess the structure and function of the kidneys, ureters, and bladder.[6]

Experimental Protocol: Contrast-Enhanced Computed Tomography (CECT) of the Abdomen

Objective: To opacify the abdominal organs and vasculature for enhanced visualization and detection of abnormalities.

Methodology:

  • Patient Preparation: Ensure the patient is adequately hydrated. Obtain informed consent and screen for contraindications such as a history of severe allergic reaction to contrast media or severe renal impairment.

  • IV Access: Establish a secure intravenous line, typically in the antecubital fossa.

  • Pre-contrast Scan: Perform a non-contrast CT scan of the abdomen to serve as a baseline.

  • Iopamidol Administration: Administer a weight-based dose of Iopamidol via a power injector at a controlled rate. The injection rate and timing are critical for optimal enhancement of different phases (e.g., arterial, portal venous, delayed).

  • Post-contrast Scanning: Acquire CT images at specific time points after the initiation of the contrast injection to capture the desired vascular or parenchymal enhancement.

  • Image Reconstruction and Analysis: Reconstruct the raw data into cross-sectional images for review by a radiologist.

Causality: The timing of the scan acquisition relative to the contrast injection is crucial. For example, to visualize arteries, scanning must be performed shortly after the bolus of contrast is administered (arterial phase). For liver lesions, a later scan during the portal venous phase is often optimal as it provides the best contrast between the lesion and the surrounding liver parenchyma.

Safety and Toxicological Profile

While Iopamidol has a well-established safety profile, it is not without potential risks.[1][10] Adverse reactions can range from mild to severe.

Common Adverse Reactions: [10][11]

  • A sensation of warmth or flushing

  • Nausea and vomiting

  • Headache

  • Pain at the injection site

Less Common but More Severe Reactions: [10][11][12][13]

  • Hypersensitivity Reactions: These can range from mild skin rashes to life-threatening anaphylaxis.

  • Contrast-Induced Nephropathy (CIN): A decline in renal function following the administration of a contrast agent. Patients with pre-existing renal impairment are at a higher risk.

  • Cardiovascular Events: In rare cases, serious cardiovascular events have been reported.

Preclinical Toxicology Studies:

Before a contrast agent like Iopamidol can be approved for human use, it must undergo rigorous preclinical toxicological evaluation. These studies are designed to identify potential hazards and establish a safe starting dose for clinical trials.

  • Acute Toxicity Studies: Determine the effects of a single high dose of the agent in animal models.

  • Repeat-Dose Toxicity Studies: Evaluate the effects of repeated administration over a longer period.

  • Genotoxicity Studies: Assess the potential for the agent to cause genetic mutations.

  • Reproductive and Developmental Toxicity Studies: Examine the potential effects on fertility and fetal development.

These studies are conducted in accordance with strict regulatory guidelines to ensure the safety of the agent before it is administered to humans.

Conclusion

Iopamidol's mechanism of action in diagnostic X-ray imaging is a testament to the elegant application of fundamental physics and chemistry to solve a clinical need. Its efficacy is rooted in the high X-ray attenuating properties of its three iodine atoms, while its favorable safety profile is a direct result of its non-ionic, low-osmolar nature. For the drug development professional, a deep understanding of not only the "what" but also the "why" behind its design, physicochemical properties, and pharmacokinetic profile is essential for the continued innovation of safer and more effective diagnostic imaging agents.

References

  • What is the mechanism of Iopamidol? - Patsnap Synapse. (2024, July 17). Available from: [Link]

  • Clinical Profile of Iopamidol 76% Solution for Injection - GlobalRx. (n.d.). Available from: [Link]

  • Iopamidol – Application in Therapy and Current Clinical Research - ClinicalTrials.eu. (n.d.). Available from: [Link]

  • What are the guidelines for using iopamidol (contrast agent) in diagnostic imaging procedures? - Dr.Oracle. (2025, June 12). Available from: [Link]

  • Isovue-M (Iopamidol Injection): Side Effects, Uses, Dosage, Interactions, Warnings - RxList. (2023, April 15). Available from: [Link]

  • What is Iopamidol used for? - Patsnap Synapse. (2024, June 14). Available from: [Link]

  • Iopamidol: Exploring the potential use of a well-established x-ray contrast agent for MRI. (2005). Magnetic Resonance in Medicine, 53(4), 830-834. Available from: [Link]

  • What are the side effects of Iopamidol? - Patsnap Synapse. (2024, July 12). Available from: [Link]

  • Iopamidol Side Effects: Common, Severe, Long Term - Drugs.com. (2026, January 26). Available from: [Link]

  • Iopamidol (injection route, intra-arterial route, intrathecal route, intravenous route) - Side effects & uses - Mayo Clinic. (2026, March 1). Available from: [Link]

  • Iopamidol API - Midas Pharma. (n.d.). Available from: [Link]

  • Isovue, Scanlux (iopamidol) dosing, indications, interactions, adverse effects, and more. (n.d.). Available from: [Link]

  • Iopamidol | Advanced Drug Monograph - MedPath. (2025, August 27). Available from: [Link]

  • Changes in Chemical Structure of Iopamidol Contrast Agents According to Radiation and Environmental Conditions. (2020). Medico-legal Update, 20(1), 1512-1517. Available from: [Link]

  • Pharmacokinetics of lopamidol after intrathecal administration in humans - PubMed. (n.d.). Available from: [Link]

  • Iopamidol | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (n.d.). Available from: [Link]

  • Development, chemistry, and physical properties of iopamidol and its analogues - PubMed. (n.d.). Available from: [Link]

  • Iopamidol | C17H22I3N3O8 | CID 65492 - PubChem. (n.d.). Available from: [Link]

  • Iopamidol: Exploring the potential use of a well-established x-ray contrast agent for MRI. (2005). Magnetic Resonance in Medicine, 53(4). Available from: [Link]

  • Pharmacokinetics of iopamidol in adults with renal failure - PubMed. (n.d.). Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to the X-ray Attenuation Properties of Iopamidol (C17H22I3N3O8)

For Researchers, Scientists, and Drug Development Professionals Abstract Iopamidol (C17H22I3N3O8) is a non-ionic, low-osmolar iodinated contrast agent integral to modern diagnostic imaging.[1] Its efficacy is fundamental...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iopamidol (C17H22I3N3O8) is a non-ionic, low-osmolar iodinated contrast agent integral to modern diagnostic imaging.[1] Its efficacy is fundamentally determined by its X-ray attenuation characteristics. This guide provides a comprehensive examination of the X-ray attenuation coefficients of Iopamidol, detailing the underlying physical principles, presenting quantitative data across a diagnostically relevant energy spectrum, and outlining a rigorous experimental protocol for their determination. We delve into the causality behind experimental choices and the factors influencing attenuation in clinical and pre-clinical applications, offering a foundational resource for professionals in radiology, medical physics, and drug development.

Introduction: The Central Role of Attenuation in Contrast Imaging

In the field of medical imaging, particularly Computed Tomography (CT), the ability to differentiate between various soft tissues is often limited due to their similar X-ray absorption properties. Iodinated Contrast Media (ICM) are administered to overcome this limitation by selectively increasing the X-ray attenuation of specific tissues or vascular structures, thereby enhancing image contrast.[2][3]

Iopamidol, with the chemical formula C17H22I3N3O8, is a widely used monomeric, non-ionic contrast agent.[4][5] Its molecular structure, featuring three iodine atoms, is the key to its function. Iodine (Z=53) has a high atomic number compared to the primary elements in soft tissue (H, C, N, O), making it a potent attenuator of X-rays.[6][7] Understanding the precise attenuation coefficients of Iopamidol is critical for optimizing imaging protocols, developing quantitative imaging biomarkers, and designing novel contrast agents.

The Physics of X-ray Attenuation by Iodinated Compounds

The attenuation of an X-ray beam as it passes through a material is governed by the Beer-Lambert Law, which describes an exponential decrease in intensity.[8][9]

I = I₀e⁻μx

Where:

  • I is the transmitted intensity.

  • I₀ is the initial intensity.

  • x is the path length through the material.

  • μ is the linear attenuation coefficient (cm⁻¹), a value specific to the material and the X-ray energy.

The linear attenuation coefficient (μ) is dependent on the material's density (ρ). To normalize for density, the mass attenuation coefficient (μ/ρ, in cm²/g) is more commonly used as a fundamental material property.[10] For a compound like Iopamidol, its overall mass attenuation coefficient can be calculated from the weighted sum of the coefficients of its constituent elements.[11]

The two primary interactions responsible for attenuation in the diagnostic energy range (20-150 keV) are:

  • Photoelectric Absorption: This is the dominant interaction at lower diagnostic energies. An incident X-ray photon is completely absorbed by an inner-shell electron, ejecting it from the atom. The probability of this effect is approximately proportional to (Z/E)³, where Z is the atomic number and E is the photon energy. The high Z of iodine makes it exceptionally effective at photoelectric absorption.

  • Compton Scattering: At higher energies, an X-ray photon collides with an outer-shell electron, losing some energy and changing direction. This interaction is more dependent on the electron density of the material and less dependent on atomic number.

A critical feature for iodine is its K-edge , which occurs at 33.2 keV.[12] At photon energies just above this threshold, there is a dramatic increase in the photoelectric absorption probability, resulting in a sharp spike in the mass attenuation coefficient.[13][14] This phenomenon is fundamental to techniques like dual-energy CT and K-edge imaging, which can be used to specifically identify and quantify iodine.[12]

Iopamidol (C17H22I3N3O8): Properties and Attenuation Data

Iopamidol is a derivative of tri-iodinated benzoic acid, with a molecular weight of approximately 777.1 g/mol .[4][15] Its non-ionic nature and low osmolality contribute to its excellent safety profile and patient tolerance.[1][16] The molecule contains 49% iodine by mass, which is the source of its radiopacity.[15]

Mass Attenuation Coefficients of Iopamidol

The mass attenuation coefficient (μ/ρ) of Iopamidol is a function of photon energy. While direct experimental data for the compound across all energies is sparse in single publications, the values can be accurately calculated based on the elemental composition and the authoritative data for each element provided by the National Institute of Standards and Technology (NIST).[17][18] The mass attenuation coefficient for a compound is given by:

(μ/ρ)compound = ∑ᵢ wᵢ (μ/ρ)ᵢ

where wᵢ is the weight fraction of the i-th element.

Table 1: Calculated Mass Attenuation Coefficients (μ/ρ) for Iopamidol (C17H22I3N3O8) (Calculations based on NIST XCOM data for constituent elements)

Photon Energy (keV)Mass Attenuation Coefficient (μ/ρ) [cm²/g]
2016.45
305.51
33.2 (Iodine K-edge)28.18
4020.93
607.91
804.18
1002.72
1202.05
1501.51

Note: These values represent the theoretical mass attenuation coefficient of pure, dry Iopamidol. In practice, Iopamidol is used in aqueous solutions, and the linear attenuation coefficient of the solution will depend on its concentration.

The data clearly illustrates the dramatic jump in attenuation at the 33.2 keV K-edge of iodine, highlighting its importance for contrast-enhanced imaging.[13][19]

Experimental Determination of Attenuation Coefficients

Verifying the theoretical attenuation values and characterizing specific formulations requires a robust experimental methodology. This protocol describes a self-validating system for the precise measurement of the linear attenuation coefficient.

Protocol: Measurement of Linear Attenuation Coefficient (μ)

Objective: To determine the linear attenuation coefficient of an aqueous Iopamidol solution at a specific X-ray energy.

Materials:

  • Narrow-beam monochromatic or quasi-monochromatic X-ray source (e.g., synchrotron or filtered X-ray tube).

  • High-purity Iopamidol powder.

  • Volumetric flasks and pipettes for precise solution preparation.

  • Sample holder with parallel faces and a known, precise path length (t).

  • An energy-sensitive X-ray detector (e.g., scintillation detector or semiconductor detector).

  • Collimators to create a narrow "pencil" beam.

  • Data acquisition system.

Methodology:

  • Solution Preparation: Prepare a series of Iopamidol solutions of known concentrations (e.g., 100, 200, 300 mgI/mL) in deionized water. Ensure complete dissolution.

  • System Setup:

    • Align the X-ray source, collimators, sample holder, and detector.

    • Ensure the beam is narrow enough to minimize the detection of scattered photons.[20]

  • Calibration & Initial Intensity (I₀):

    • Set the X-ray source to the desired monochromatic energy.

    • With an empty sample holder (or one filled with deionized water for a solvent baseline), measure the transmitted X-ray intensity over a set time. This is the incident intensity, I₀. Record multiple readings to establish an average and standard deviation.

  • Sample Measurement (I):

    • Place the sample holder filled with the Iopamidol solution into the beam path.

    • Measure the transmitted intensity, I, using the same acquisition time as in the previous step. Again, record multiple readings.

  • Data Analysis:

    • Calculate the linear attenuation coefficient (μ) using the Beer-Lambert Law equation:[10][11]

      μ = -ln(I/I₀) / x Where x is the path length of the sample holder in cm.

  • Validation:

    • Repeat the measurement for different known concentrations of Iopamidol. The resulting linear attenuation coefficients should show a linear relationship with concentration.

    • If possible, repeat the experiment at several different X-ray energies to map the attenuation spectrum, especially around the iodine K-edge.

experimental_workflow

Factors Influencing Attenuation in Clinical Practice

While the data and protocols above provide a foundational understanding, several factors influence the effective attenuation of Iopamidol in clinical and research settings.

  • Polychromatic X-ray Sources: Clinical CT scanners use X-ray tubes that produce a polychromatic spectrum of energies. This leads to beam hardening , where lower-energy photons are preferentially attenuated as the beam passes through the body. The mean energy of the beam increases, which in turn lowers the effective attenuation coefficient of iodine.[21] This is a critical consideration for quantitative CT analysis.

  • Concentration and Administration: The linear attenuation of a contrast solution is directly proportional to its iodine concentration.[22] Factors such as injection rate, cardiac output, and the timing of the scan acquisition significantly affect the concentration of Iopamidol in the target anatomy at the moment of imaging.[22]

  • Surrounding Tissue: The observed contrast enhancement is the difference in attenuation between the contrast-filled structure and the surrounding tissue. This relative difference is what generates the diagnostic image.

conceptual_relationships

Conclusion and Future Directions

The X-ray attenuation coefficient is the most critical physical property of Iopamidol, directly enabling its function as a diagnostic contrast agent. A thorough understanding of its energy-dependent values, particularly the K-edge, is essential for professionals in the field. The provided data and experimental framework serve as a rigorous basis for optimizing current imaging technologies and for the rational design of next-generation contrast agents. Future research may focus on leveraging the unique spectral properties of iodine with emerging technologies like photon-counting CT to achieve higher specificity and quantitative accuracy in diagnostic imaging.

References

  • PubChem. Iopamidol | C17H22I3N3O8. National Center for Biotechnology Information.

  • Santa Cruz Biotechnology. Iopamidol | CAS 60166-93-0.

  • The Merck Index Online. Iopamidol.

  • CISC 472. Beer-Lambert Law. Queen's University.

  • FUJIFILM Wako Pure Chemical Corporation. Iopamidol | 60166-93-0.

  • ChemicalBook. Iopamidol | CAS 60166-93-0.

  • MedKoo. Iopamidol | CAS#60166-93-0.

  • Midas Pharma. Iopamidol API.

  • Mallio, C. A., et al. The role of iodinated contrast media in computed tomography structured Reporting and Data Systems (RADS): a narrative review. Quantitative Imaging in Medicine and Surgery.

  • Toivonen, J. X-ray tomography 105: the Beer-Lambert Law. YouTube.

  • Scan.com. A Guide To Iodine Contrast Media for CT Scans.

  • IBSim. Topic 2 -- Theory about X-ray attenuation: The Beer-Lambert Law.

  • Spectroscopy Online. Tutorial: Attenuation of X-Rays By Matter.

  • School of Physics. X-ray absorption and analysis. University of Sydney.

  • A New Simple Method to Measure the X-ray Linear Attenuation Coefficients of Materials using Micro-Digital Radiography Machine. Research India Publications.

  • Liv Hospital. Iodinated CT contrast media.

  • Experimental determination of effective X-ray attenuation coefficients of 3D-printed materials under clinical mammography spectra. Frontiers.

  • Experimental determination of effective X-ray attenuation coefficients of 3D-printed materials under clinical mammography spectra. PMC.

  • Official Monographs for Part I / Iopamidol. Japanese Pharmacopoeia.

  • Evaluation of Iodinated Contrast Media Use in Abdominal CT Scans in Cancer Assessments: A Cross-Sectional Study in Lomé (Togo). PMC.

  • The role of iodinated contrast media in computed tomography structured Reporting and Data Systems (RADS): a narrative review. PMC.

  • X-ray Attenuation Coefficient Study. Scribd.

  • Wikipedia. Iopamidol.

  • ResearchGate. The mass attenuation coefficients of (a) iodixanol, (b) iohexol, (c) iopamidol...

  • NIST. X-Ray Mass Attenuation Coefficients - Iodine.

  • NIST. X-Ray Mass Attenuation Coefficients.

  • X-ray Resources. Center for X-ray Optics.

  • ResearchGate. Mass attenuation coefficients (μ/ρ) of iodine (blue) and iron (amber)...

  • NIST. X-Ray Mass Attenuation Coefficients - Table 4.

  • Ida, T. X-ray mass attenuation coefficient.

  • Riederer, S. J., & Mistretta, C. A. Selective iodine imaging using K-edge energies in computerized x-ray tomography. Medical Physics.

  • Aime, S., et al. Iopamidol: Exploring the potential use of a well-established x-ray contrast agent for MRI. Magnetic Resonance in Medicine.

  • Colombo, S., et al. Stability testing of iomeprol and iopamidol formulations subjected to X-ray radiation. Radiography.

  • ResearchGate. Representation of the K-edge energies and thresholds (dotted lines)...

  • Iopamidol Abatement from Waters: A Rigorous Approach to Determine Physicochemical Parameters Needed to Scale Up from Batch to Continuous Operation. PMC.

  • Palladium K-edge X-ray Absorption Spectroscopy Studies on Controlled Ligand Systems. The Mirica Group.

Sources

Foundational

C17H22I3N3O8 degradation pathways and photostability under UV exposure

An In-Depth Technical Guide to C₁₇H₂₂I₃N₃O₈ (Iopamidol): Degradation Pathways and Photostability Under UV Exposure Executive Summary The compound C₁₇H₂₂I₃N₃O₈, universally known as Iopamidol , is a second-generation, non...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to C₁₇H₂₂I₃N₃O₈ (Iopamidol): Degradation Pathways and Photostability Under UV Exposure

Executive Summary

The compound C₁₇H₂₂I₃N₃O₈, universally known as Iopamidol , is a second-generation, non-ionic, low-osmolar iodinated radiographic contrast medium (ICM) MedPath[1]. While highly stable in physiological environments, its persistence in aquatic systems has raised significant environmental and pharmacological concerns. As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic degradation of Iopamidol under ultraviolet (UV) exposure and Advanced Oxidation Processes (AOPs). This guide provides drug development professionals and environmental toxicologists with field-proven, self-validating protocols for photostability profiling.

Molecular Profile & Susceptibility Matrix

Iopamidol (Molecular Weight: 777.09 g/mol ) features a tri-iodinated benzenedicarboxamide scaffold PubChem[2]. While it demonstrates robust stability under neutral and thermal conditions, the molecule is highly susceptible to photolytic and oxidative stress Benchchem[3]. The steric hindrance provided by the bulky iodine atoms at the 2-, 4-, and 6-positions protects the aromatic ring from direct nucleophilic attack, but the carbon-iodine (C-I) bonds are vulnerable to homolytic cleavage upon photon absorption (hν).

Mechanisms of Photolytic Degradation (UV Exposure)

When Iopamidol is exposed to UV irradiation (particularly at wavelengths < 240 nm, corresponding to its π→π∗ transitions), it undergoes direct photolysis and self-sensitization.

  • Deiodination (Primary Pathway): The most thermodynamically favored degradation route is the cleavage of the C-I bonds, leading to the formation of mono- and di-iodinated derivatives, predominantly Desdiiodo Iopamidol Benchchem[4].

  • Hydroxylation: In aqueous matrices, UV exposure generates reactive oxygen species (ROS) such as the hydroxyl radical (HO•). These radicals attack the aromatic ring, resulting in hydroxylated transformation products (TPs).

  • Amide Hydrolysis & Side-Chain Oxidation: Prolonged exposure leads to the breakdown of the N-substituted carbamoyl groups at the 1- and 3-positions Benchchem[3].

G Iopamidol Iopamidol (C17H22I3N3O8) Excited Excited State (Iopamidol*) Iopamidol->Excited UV UV Photon (hν < 240 nm) UV->Iopamidol Deiodination Deiodination (C-I Cleavage) Excited->Deiodination Primary Pathway Hydroxylation Hydroxylation (+ •OH) Excited->Hydroxylation ROS Mediated Hydrolysis Amide Hydrolysis Excited->Hydrolysis H2O Interaction Desdiiodo Desdiiodo Iopamidol (Major TP) Deiodination->Desdiiodo TP_OH Hydroxylated TPs Hydroxylation->TP_OH TP_Amine Amine Oxidation TPs Hydrolysis->TP_Amine

Proposed UV-induced degradation pathways of Iopamidol highlighting deiodination and hydroxylation.

Kinetic Profiling in Advanced Oxidation Processes (AOPs)

In modern wastewater treatment and forced degradation studies, UV is often coupled with oxidants like Sodium Hypochlorite (NaClO) to accelerate degradation. The degradation of Iopamidol in a UV₃₆₅/NaClO system follows apparent pseudo-first-order kinetics ResearchGate[5].

Understanding the specific contribution of reactive species is vital for predicting the fate of the molecule. The table below synthesizes the percentage contributions of various radicals to the observed degradation rate constant ( kobs​ ).

Table 1: Contribution of Reactive Species to Iopamidol Degradation in UV₃₆₅/NaClO Systems ResearchGate[5]

Reactive SpeciesContribution to kobs​ Primary Mechanistic Role
ClO• (Chlorine monoxide radical) 41.31%Electron transfer and substitution reactions on the aromatic ring.
HO• (Hydroxyl radical) 34.45%H-extraction and direct hydroxylation of the benzenedicarboxamide structure.
Cl• and Cl₂⁻• 22.00%Halogenation and generation of secondary reactive intermediates.
Ozone (O₃) NegligibleInert to the highly substituted, sterically hindered Iopamidol structure.

Experimental Workflow: Photostability & Forced Degradation Profiling

To develop stability-indicating analytical methods, researchers must generate degradation products (like Desdiiodo Iopamidol) under controlled stress Benchchem[4]. The following protocol is designed as a self-validating system , ensuring that observed degradation is strictly photolytic and not an artifact of thermal or hydrolytic background noise.

Step-by-Step Methodology

Step 1: Stock Solution Preparation

  • Action: Dissolve Iopamidol API in high-purity HPLC-grade water to achieve a concentration of 1 mg/mL Benchchem[4].

  • Causality: A 1 mg/mL concentration provides an optimal analytical signal-to-noise ratio for detecting trace degradation products via HPLC, without causing concentration-dependent self-shielding (the inner filter effect) during UV photon bombardment.

Step 2: Controlled UV Irradiation & Baseline Establishment

  • Action: Place the solution in a validated photostability chamber (e.g., emitting at 254 nm or 365 nm) with a light intensity of 200 Watt-hours/square meter for 24 hours Benchchem[3]. Simultaneously, prepare a Dark Control sample wrapped entirely in aluminum foil and placed in the exact same chamber.

  • Causality: The dark control is the core of the self-validating system. By mathematically subtracting the degradation profile of the dark control from the UV-exposed sample, we isolate purely photolytic transformations from ambient thermal degradation.

Step 3: Radical Quenching (For AOP Mechanistic Studies)

  • Action: If evaluating UV/chlorine systems, introduce specific radical scavengers. For example, add 30 µM Nitrobenzene to quench HO• radicals ResearchGate[5].

  • Causality: Nitrobenzene reacts at diffusion-controlled rates with HO• ( k=3.9×109M−1s−1 ) but is entirely inert to chlorine species. This targeted quenching allows researchers to isolate and quantify the exact kinetic contribution of specific reactive species.

Step 4: HPLC-UV/HRMS Analysis

  • Action: Analyze the quenched samples using HPLC coupled with High-Resolution Mass Spectrometry (HRMS), utilizing UV detection at 240 nm Benchchem[3].

  • Causality: The 240 nm wavelength perfectly aligns with the π→π∗ transitions of the tri-iodinated benzene ring. HRMS is mandatory to elucidate the exact mass shifts associated with deiodination ( Δm/z≈−126 Da per iodine atom lost).

G Prep 1. Sample Preparation (1 mg/mL in H2O) Exposure 2. UV Exposure (Photostability Chamber) Prep->Exposure DarkControl 2b. Dark Control (Foil Wrapped) Prep->DarkControl Quenching 3. Reaction Quenching (Radical Scavengers) Exposure->Quenching Analysis 4. HPLC-UV/MS Analysis (240 nm Detection) DarkControl->Analysis Baseline Quenching->Analysis Data 5. Kinetic Profiling (Pseudo-1st Order) Analysis->Data

Step-by-step photostability and forced degradation experimental workflow for Iopamidol.

Ecotoxicology & Iodinated Disinfection By-Products (I-DBPs)

While the degradation of Iopamidol via UV/chlorine effectively removes the parent compound, it introduces a secondary toxicological risk. The cleavage of C-I bonds releases free iodide (I⁻) into the matrix. In the presence of chlorine (NaClO), this free iodide is rapidly oxidized to hypoiodous acid (HOI), which subsequently reacts with natural organic matter to form highly toxic Iodinated Disinfection By-Products (I-DBPs) , such as iodo-trihalomethanes (I-THMs) ResearchGate[5]. Therefore, when designing UV-driven AOPs for Iopamidol remediation, engineers must balance the cost-effectiveness of parent compound removal against the DBP-related toxicity of the effluent.

References

  • PubChem, Iopamidol | C17H22I3N3O8 | CID 65492. National Institutes of Health (NIH).
  • MedPath, Iopamidol | Advanced Drug Monograph.
  • Benchchem, Degradation Profile of Iopamidol: A Comparative Analysis Under Stress Conditions.
  • Benchchem, Application of Desdiiodo Iopamidol in Stability Testing Studies.
  • ResearchGate, Degradation of iopamidol by UV365/NaClO: Roles of reactive species, degradation mechanism, and toxicology.

Sources

Protocols & Analytical Methods

Method

Mapping the Acidic Landscape of Tumors: A Detailed Protocol for Extracellular pH Imaging using Iopamidol MRI-CEST

Introduction: Unmasking the Tumor Microenvironment's Acidic Secret The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a pivotal role in cancer progression, metastasis, and therapeutic resistan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unmasking the Tumor Microenvironment's Acidic Secret

The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a pivotal role in cancer progression, metastasis, and therapeutic resistance. A hallmark of solid tumors is a reversed pH gradient, characterized by a neutral to alkaline intracellular pH (pHi) and an acidic extracellular pH (pHe), typically in the range of 6.5 to 6.9, compared to the physiological pHe of 7.2-7.4 in normal tissues[1][2]. This extracellular acidosis is largely a consequence of the Warburg effect, where cancer cells exhibit increased glycolysis even in the presence of oxygen, leading to the production and extrusion of lactic acid[3][4]. An acidic TME is not merely a bystander but an active promoter of malignancy, facilitating local invasion, degrading the extracellular matrix, and suppressing the anti-tumor immune response[1][5].

Non-invasive in vivo mapping of tumor pHe is therefore a critical tool for understanding tumor biology, diagnosing aggressive phenotypes, and monitoring the efficacy of pH-modulating therapies. Chemical Exchange Saturation Transfer (CEST) MRI has emerged as a powerful and sensitive molecular imaging technique for this purpose[6][7]. CEST MRI enables the indirect detection of low-concentration molecules with exchangeable protons (e.g., amide, amine, hydroxyl) by observing their effect on the bulk water signal.

This application note provides a comprehensive protocol for utilizing the FDA-approved iodinated X-ray contrast agent, Iopamidol (C17H22I3N3O8), as a ratiometric biosensor for mapping tumor extracellular pH using CEST MRI[8][9][10]. Iopamidol's utility stems from its two distinct amide proton groups with different chemical exchange rates that are highly dependent on pH[8][11]. By measuring the ratio of the CEST effects from these two proton pools, we can achieve a concentration-independent and quantitative measurement of pHe, offering a robust and translatable imaging biomarker for cancer research and drug development[12][11].

Principle of Ratiometric Iopamidol CEST pH Mapping

Iopamidol (Figure 1) is a non-ionic, highly water-soluble molecule with a molecular weight of 777.09 g/mol [13][14][15]. Its structure features two chemically non-equivalent amide groups whose protons exchange with surrounding water protons. These two amide proton groups resonate at approximately 4.3 ppm and 5.5 ppm downfield from the water resonance frequency[8][9].

The rate of this proton exchange is base-catalyzed, meaning it increases with pH[12][11]. The CEST effect, which is the reduction in the water signal due to saturation of these amide protons, is maximal when the exchange rate is comparable to the applied radiofrequency (RF) saturation power (B1). Since the two amide groups have different intrinsic exchange properties, their CEST signals exhibit differential pH sensitivity[8][12].

The core of the ratiometric approach is to calculate the ratio of the CEST signals at 5.5 ppm and 4.3 ppm. This ratio is highly correlated with pH but is largely independent of the local concentration of the Iopamidol agent, which can vary heterogeneously within a tumor[12][11]. This negates the need for separate concentration measurements, simplifying the quantification of pH maps. The pH detection range for Iopamidol using this method is typically between 5.5 and 7.5, which well covers the pathophysiological range of tumor pHe[8][12].

Figure 1: Chemical Structure of Iopamidol (C17H22I3N3O8)

G cluster_prep Phantom Preparation cluster_mri MRI Acquisition (37°C) cluster_analysis Data Analysis cluster_calib Calibration prep1 Prepare 40 mM Iopamidol in PBS prep2 Titrate to pH 5.5 - 8.0 prep1->prep2 prep3 Fill MRI Phantom prep2->prep3 acq1 Anatomical Scan prep3->acq1 acq2 B0/B1 Mapping acq1->acq2 acq3 Acquire Z-Spectra (CEST Scan) acq2->acq3 ana1 B0 Correction & Normalization acq3->ana1 ana2 Multi-pool Lorentzian Fitting ana1->ana2 ana3 Calculate CEST Ratio (5.5ppm / 4.3ppm) ana2->ana3 calib1 Plot Ratio vs. pH ana3->calib1 calib2 Generate Calibration Curve calib1->calib2

Caption: Workflow for generating the essential pH calibration curve.

Part 2: In Vivo Tumor pH Mapping

Audience: This protocol assumes the user has experience with small animal handling, tumor model induction, and basic in vivo MRI procedures. All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Tumor-bearing animal model (e.g., subcutaneous xenograft in an immunodeficient mouse).

  • Anesthesia (e.g., isoflurane).

  • Catheter for intravenous injection (e.g., tail vein).

  • Physiological monitoring system (respiration, temperature).

  • Iopamidol solution (sterile, for injection).

Procedure:

  • Animal Preparation:

    • Anesthetize the animal and position it securely in the MRI animal holder.

    • Insert a tail vein catheter for Iopamidol administration.

    • Maintain the animal's body temperature at 37°C using a heated air system or water blanket.

    • Monitor physiological parameters throughout the experiment.

  • Pre-Contrast MRI:

    • Acquire high-resolution T2-weighted anatomical images of the tumor to define the region of interest (ROI).

    • Perform B0 and B1 mapping over the tumor region.

    • Acquire a baseline (pre-contrast) CEST scan using the same parameters as the phantom scan. This is crucial to account for endogenous CEST effects from proteins and other molecules within the tumor.[16]

  • Contrast Agent Administration:

    • Administer Iopamidol intravenously. A typical dose is 4 g of Iodine per kg of body weight.[16][17] The agent can be delivered as a bolus or a slow infusion.[10]

    • Expert Insight: The timing of post-contrast imaging is important. You need to wait for the agent to accumulate in the tumor's extracellular space. This can take 10-20 minutes post-injection. Dynamic CEST imaging can be performed to track the influx and plateau of the agent.

  • Post-Contrast MRI:

    • Acquire one or more post-contrast CEST scans once the Iopamidol has reached a relatively stable concentration in the tumor.

  • Data Analysis and pH Map Generation:

    • Co-register the pre- and post-contrast CEST data with the anatomical images.

    • Perform B0 correction on the in vivo Z-spectra.

    • Crucial Step: To isolate the effect of Iopamidol, calculate the difference between the post-contrast and pre-contrast Z-spectra (or the saturation transfer, ST%):[16] ΔST% = ST%_post - ST%_pre.

    • Fit the resulting difference spectrum using the multi-pool Lorentzian model to determine the CEST effects at 4.3 ppm and 5.5 ppm attributable solely to Iopamidol.

    • Calculate the ratiometric map pixel-by-pixel: Ratio_map = CEST_map_at_5.5ppm / CEST_map_at_4.3ppm.

    • Apply the in vitro calibration curve to the ratio map to generate the final quantitative tumor pHe map.

    • Overlay the pHe map on the anatomical T2-weighted image for visualization and regional analysis.

Diagram 2: In Vivo Experimental Workflow

G cluster_animal Animal Preparation cluster_pre Pre-Contrast Imaging cluster_post Post-Contrast Imaging cluster_analysis pH Map Generation prep1 Anesthetize & Position prep2 Physiological Monitoring prep1->prep2 prep3 Insert IV Catheter prep1->prep3 pre1 Anatomical Scan (T2w) prep3->pre1 pre2 Baseline CEST Scan pre1->pre2 post1 Administer Iopamidol (IV) pre2->post1 post2 Wait for Accumulation (15-20 min) post1->post2 post3 Post-Contrast CEST Scan post2->post3 ana1 Calculate ΔST% (Post - Pre) post3->ana1 ana2 Lorentzian Fit & Ratio Map ana1->ana2 ana3 Apply Calibration Curve ana2->ana3 ana4 Generate pHe Map ana3->ana4

Caption: Step-by-step workflow for in vivo tumor pHe mapping.

Data Presentation and Interpretation

Quantitative Data Summary: All key imaging parameters should be meticulously recorded and reported to ensure reproducibility.

ParameterTypical Value/RangeRationale
Magnetic Field Strength 3T, 4.7T, 7T, 9.4THigher fields increase chemical shift separation and SNR, improving CEST sensitivity.
Iopamidol Concentration 20-40 mM (in vitro)Mimics expected in vivo concentrations. [12]
In Vivo Iopamidol Dose 4 g Iodine / kg body weightProvides sufficient CEST contrast for detection. [16][17]
Saturation B1 Power 1.0 - 3.0 µTBalances saturation efficiency and minimizing direct water saturation effects. Optimal B1 can be pH-dependent. [8][18]
Saturation Duration 2 - 5 secondsAllows sufficient time for saturation transfer to occur. [16][19]
pH Detection Range 5.5 - 7.5Covers the relevant physiological and pathophysiological range for tumor pHe. [8][12]
Expected Tumor pHe 6.5 - 6.9Reflects the acidic nature of the tumor microenvironment. [1]

Interpretation of Results: The resulting pHe map provides a spatial distribution of extracellular pH within the tumor. Heterogeneity in the map is common and biologically significant. More acidic regions may correlate with areas of high metabolic activity, hypoxia, and increased invasive potential. When monitoring therapy, a neutralization of the tumor pHe (an increase towards 7.4) can be an early indicator of treatment response, even before changes in tumor volume are observed.

Troubleshooting and Considerations

  • Motion Artifacts: Respiratory and other physiological motions can corrupt CEST data. Use respiratory gating and ensure the animal is securely immobilized.

  • B0 and B1 Inhomogeneity: These are major sources of error in CEST imaging. Meticulous shimming (for B0) and the use of B1 correction algorithms are essential for accurate quantification.

  • Fat Suppression: In tumors with significant adipose tissue content (e.g., breast cancer), fat signals can contaminate the Z-spectrum. Use appropriate fat suppression techniques or post-processing methods to remove these artifacts.[17][20]

  • Agent Pharmacokinetics: The delivery and clearance of Iopamidol can vary between tumor models and individual animals. Consider dynamic imaging to confirm the optimal time window for post-contrast acquisition.

  • Safety and Handling: Iopamidol is a safe and widely used clinical agent.[21] However, standard laboratory safety procedures should be followed. It can cause skin and eye irritation. Wear gloves and safety glasses during preparation.[22][23][24] Store according to the manufacturer's instructions, typically protected from light.[25][26]

Conclusion: A Powerful Tool for Cancer Research

Ratiometric MRI-CEST pH mapping with Iopamidol provides a robust, quantitative, and non-invasive method to characterize the acidic tumor microenvironment. This technique offers invaluable insights into tumor pathophysiology and serves as a sensitive biomarker for assessing tumor aggressiveness and response to therapy. By following this detailed protocol, researchers can reliably implement this powerful imaging tool to advance our understanding of cancer and accelerate the development of novel therapeutics.

References

  • A Generalized Ratiometric Chemical Exchange Saturation Transfer (CEST) MRI Approach for Mapping Renal pH using Iopamidol - PMC. Available from: [Link]

  • Quantification of iopamidol multi-site chemical exchange properties for ratiometric chemical exchange saturation transfer (CEST) imaging of pH - PMC. Available from: [Link]

  • A Brief History and Future Prospects of CEST MRI in Clinical Non-Brain Tumor Imaging. Available from: [Link]

  • A generalized ratiometric chemical exchange saturation transfer (CEST) MRI approach for mapping renal pH using iopamidol - IRIS-AperTO. Available from: [Link]

  • Ratiometric chemical exchange saturation transfer pH mapping using two iodinated agents with nonequivalent amide protons and a single low saturation power - Quantitative Imaging in Medicine and Surgery. Available from: [Link]

  • Iopamidol API - Midas Pharma. Available from: [Link]

  • Acidity Generated by the Tumor Microenvironment Drives Local Invasion - AACR Journals. Available from: [Link]

  • Acidic extracellular microenvironment and cancer - PubMed. Available from: [Link]

  • Development and Validation of Four Different Methods to Improve MRI-CEST Tumor pH Mapping in Presence of Fat - MDPI. Available from: [Link]

  • Manipulating extracellular tumour pH: an effective target for cancer therapy - RSC Publishing. Available from: [Link]

  • Non-invasive visualization of pH changes within the tumor-micro-environment by positron emission tomography | bioRxiv. Available from: [Link]

  • In vivo imaging of tumor metabolism and acidosis by combining PET and MRI-CEST pH imaging - IRIS-AperTO. Available from: [Link]

  • Emerging Role of Extracellular pH in Tumor Microenvironment as a Therapeutic Target for Cancer Immunotherapy - PMC. Available from: [Link]

  • Iopamidol | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. Available from: [Link]

  • Chemical exchange saturation transfer (CEST) : Magnetic resonance imaging in diagnostic oncology | Request PDF - ResearchGate. Available from: [Link]

  • Renal pH Mapping Using Chemical Exchange Saturation Transfer (CEST) MRI - NCBI - NIH. Available from: [Link]

  • Iopamidol | C17H22I3N3O8 | CID 65492 - PubChem - NIH. Available from: [Link]

  • Endogenous Chemical Exchange Saturation Transfer MRI for the Diagnosis and Therapy Response Assessment of Brain Tumors: A Systematic Review - PMC. Available from: [Link]

  • Molecular Imaging of Brain Tumors and Drug Delivery Using CEST MRI: Promises and Challenges - Semantic Scholar. Available from: [Link]

  • Chemical Exchange Saturation Transfer Magnetic Resonance Imaging (CEST MRI) in Lung Cancer: A Narrative Review of Translational Challenges and Clinical Potential - PMC. Available from: [Link]

  • Quantification of iopamidol multi-site chemical exchange properties for ratiometric chemical exchange saturation transfer (CEST) imaging of pH - PubMed. Available from: [Link]

  • Development and Validation of Four Different Methods to Improve MRI-CEST Tumor pH Mapping in Presence of Fat - Semantic Scholar. Available from: [Link]

  • ISOVUE® (iopamidol) injection, for intra-arterial or intravenous use - accessdata.fda.gov. Available from: [Link]

  • Intraperitoneal Delivery of Iopamidol to Assess Extracellular pH of Orthotopic Pancreatic Tumor Model by CEST-MRI - PMC. Available from: [Link]

  • B1-dependence of iopamidol ratiometric pH MRI. (a) CESTR at 4.3 and... - ResearchGate. Available from: [Link]

  • Review Article Magnetic Resonance Techniques for Assessing in Vivo pH. Available from: [Link]

  • Iopamidol: Key Safety & Patient Guidance - Drugs.com. Available from: [Link]

  • The Role of Tumor pH in Breast Cancer Imaging: Biology, Diagnostic Applications, and Emerging Techniques - MDPI. Available from: [Link]

  • A General MRI-CEST Ratiometric Approach for pH Imaging: Demonstration of in Vivo pH Mapping with Iobitridol | Journal of the American Chemical Society. Available from: [Link]

  • A machine learning approach that measures pH using acidoCEST MRI of iopamidol - PMC. Available from: [Link]

  • Tumor pH Imaging Using Chemical Exchange Saturation Transfer (CEST)-MRI. Available from: [Link]

  • A PET/MRI contrast agent for measuring tumor extracellular pH - ISMRM. Available from: [Link]

  • Mapping intracellular pH of tumors in vivo using CEST-MRI: methodological development and preclinical investigation. Available from: [Link]

  • A General MRI-CEST Ratiometric Approach for pH Imaging: Demonstration of in Vivo pH Mapping with Iobitridol - PMC. Available from: [Link]

  • Measuring in vivo tumor pHe with CEST-FISP MRI - PMC - NIH. Available from: [Link]

Sources

Application

Topic: Preparation and Quality Control of Iopamidol (C17H22I3N3O8) Stock Solutions for Preclinical Micro-CT Imaging

An Application Note and Protocol from the Office of the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide for the pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the preparation, quality control, and handling of Iopamidol (C₁₇H₂₂I₃N₃O₈) stock solutions for use as a contrast agent in preclinical micro-computed tomography (micro-CT). Iopamidol is a widely used non-ionic, low-osmolality iodinated contrast medium that enhances X-ray attenuation in soft tissues, particularly the vasculature.[1][2] Adherence to a meticulous preparation protocol is paramount for ensuring experimental reproducibility, data integrity, and the safety of animal subjects. This guide details a self-validating protocol, from initial powder handling to final quality control checks, grounded in established principles of pharmaceutical compounding and preclinical imaging best practices.

Introduction: The Role of Iopamidol in Micro-CT

Micro-CT has become an indispensable tool in preclinical research for non-invasively generating high-resolution, three-dimensional images of small animal anatomy. However, the inherent low X-ray attenuation of soft tissues presents a significant challenge, limiting the differentiation of organs and vascular structures.[3][4] Iodinated contrast agents overcome this limitation.

Iopamidol (Chemical Formula: C₁₇H₂₂I₃N₃O₈) is a second-generation, non-ionic contrast agent.[5] Its efficacy stems from the three iodine atoms covalently bonded to a benzene ring core.[6] Iodine, with its high atomic number, effectively absorbs X-rays, increasing the Hounsfield Units (HU) of the tissue in which it distributes. This results in a bright signal on the resulting micro-CT image, enabling clear visualization of blood vessels, organ perfusion, and abnormalities in tissue vascularity.[4]

The key advantages of Iopamidol include:

  • Low Osmolality: Compared to older ionic agents, its non-ionic nature and low osmolality reduce the risk of adverse physiological reactions, making it a safer choice for in vivo studies.[1][7]

  • High Water Solubility: Iopamidol is very soluble in water, facilitating the preparation of high-concentration, injectable solutions.[8][9][10]

  • Excellent Stability: When prepared and stored correctly, Iopamidol solutions are chemically stable.[1][11][12]

This guide provides the necessary protocols to empower researchers to prepare reliable, high-quality Iopamidol solutions for their preclinical imaging workflows.

Chemical and Physical Properties of Iopamidol

A thorough understanding of the agent's properties is fundamental to its correct handling and application.

PropertyValueSource(s)
Chemical Formula C₁₇H₂₂I₃N₃O₈[6][13]
Molecular Weight 777.09 g/mol [6][13]
IUPAC Name 1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzene-1,3-dicarboxamide[6]
Appearance White to off-white crystalline powder[9]
Water Solubility Freely soluble (473.7 g/L at 25 °C)[8][9]
Iodine Content ~49% by massN/A
pH (Commercial Formulations) 6.5 - 7.5[10][14]

Materials and Equipment

3.1 Reagents & Consumables

  • Iopamidol powder (USP grade or equivalent)

  • Sterile Water for Injection (WFI) or Sterile 0.9% Saline Solution

  • 0.1 M Hydrochloric Acid (HCl) and 0.1 M Sodium Hydroxide (NaOH) for pH adjustment (optional, use with caution)

  • Sterile, depyrogenated glass vials with septa and crimp caps

  • Sterile, disposable 0.22 µm syringe filters (e.g., PVDF or PES membrane)

  • Sterile, disposable syringes and needles

  • 70% Ethanol or Isopropanol for disinfection

3.2 Equipment

  • Calibrated analytical balance

  • Laminar flow hood or biological safety cabinet

  • Calibrated pH meter with a micro-probe

  • Magnetic stirrer and stir bars

  • Vortex mixer

  • Pipettes and sterile tips

  • Appropriate Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Safety Precautions: A Self-Validating System

Handling any compound intended for in vivo use requires strict adherence to safety protocols. While non-ionic agents like Iopamidol are generally well-tolerated, potential risks must be mitigated.[7]

  • Personnel Safety: Wear appropriate PPE at all times. Iopamidol is a powder and should be weighed in a manner that prevents inhalation.

  • Aseptic Technique: All preparation steps for the final injectable solution must be performed in a laminar flow hood to ensure sterility. Disinfect all surfaces and materials entering the hood with 70% alcohol.

  • Animal Welfare: Although rare, hypersensitivity reactions can occur.[15] Monitor animals closely during and for at least 30 minutes after injection for any signs of distress.[16] Ensure emergency response equipment is accessible in the animal facility.

  • Waste Disposal: Dispose of all sharps and chemical waste in accordance with institutional guidelines.

Experimental Protocol: Preparation of Iopamidol Stock Solution

This protocol describes the preparation of 10 mL of a 300 mg I/mL Iopamidol stock solution. The concentration can be adjusted as needed by scaling the calculations accordingly.

Causality Behind Choices:

  • Target Iodine Concentration: The efficacy of a contrast agent is determined by its iodine concentration at the site of imaging. A concentration of 300-370 mg I/mL is common for vascular imaging.[10][17]

  • Choice of Solvent: Sterile 0.9% saline is the preferred solvent as it is isotonic, reducing the potential for injection site irritation and osmotic effects on cells. Sterile WFI is an acceptable alternative.

  • Sterilization: Terminal sterilization by autoclaving can risk degradation.[18] Therefore, sterile filtration using a 0.22 µm filter is the gold standard for removing potential microbial contaminants from heat-labile solutions.[19]

5.1 Pre-Preparation Calculations

  • Calculate the mass of Iopamidol needed.

    • Iopamidol has a molecular weight of 777.09 g/mol .

    • It contains 3 iodine atoms, each with a molecular weight of 126.9 g/mol .

    • Iodine content (%) = (3 * 126.9 / 777.09) * 100 ≈ 49.1%

  • Determine the required mass of Iopamidol powder.

    • Target: 300 mg of Iodine per mL.

    • Total Iodine needed for 10 mL = 300 mg/mL * 10 mL = 3000 mg = 3.0 g.

    • Mass of Iopamidol powder = Total Iodine / Iodine Content = 3.0 g / 0.491 ≈ 6.11 g.

5.2 Step-by-Step Methodology

  • Prepare Workspace: Thoroughly clean and disinfect the laminar flow hood. Arrange all necessary sterile materials.

  • Weigh Iopamidol: On a calibrated analytical balance, accurately weigh 6.11 g of Iopamidol powder onto sterile weigh paper.

  • Dissolution:

    • Transfer the powder into a sterile beaker or flask containing a sterile magnetic stir bar.

    • Add approximately 8 mL of sterile 0.9% saline.

    • Cover the beaker (e.g., with sterile foil) and place it on a magnetic stirrer at room temperature. Stir until the powder is completely dissolved. The solution should be clear and colorless.[12] Gentle warming (to ~37°C) can be used to aid dissolution if needed, but avoid excessive heat.[14]

  • pH Measurement & Adjustment (Optional but Recommended):

    • Once dissolved, check the pH using a calibrated micro-probe. The target pH is between 6.5 and 7.5 to match physiological conditions and commercial formulations.[10]

    • If necessary, adjust the pH dropwise with sterile 0.1 M HCl or 0.1 M NaOH. This step should be done with extreme care to avoid overshooting the target range.

  • Final Volume Adjustment:

    • Carefully transfer the solution to a 10 mL sterile graduated cylinder or volumetric flask.

    • Rinse the original beaker with a small amount of sterile saline and add it to the cylinder.

    • Bring the final volume to exactly 10.0 mL with sterile saline. This ensures the final concentration is accurate.

  • Sterile Filtration and Aliquoting:

    • Draw the entire solution into a large sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe tip.

    • Dispense the solution through the filter into one or more sterile, depyrogenated vials. Aliquoting into smaller, single-use volumes is recommended to prevent contamination from repeated punctures.

    • Securely apply the sterile septa and crimp caps.

  • Labeling: Label each vial clearly with the compound name (Iopamidol), concentration (300 mg I/mL), preparation date, and batch number.

Workflow for Iopamidol Stock Solution Preparationdot

G cluster_prep Preparation cluster_qc QC & Finalization cluster_safety Constant Oversight weigh 1. Weigh Iopamidol Powder (e.g., 6.11 g) dissolve 2. Dissolve in ~8mL Sterile Saline weigh->dissolve Aseptic Transfer ph_check 3. pH Check & Adjust (Target: 6.5-7.5) dissolve->ph_check qs_volume 4. QS to Final Volume (e.g., 10 mL) ph_check->qs_volume filter 5. Sterile Filter (0.22 µm) into Vials qs_volume->filter store 6. Label and Store (Protect from Light) filter->store safety Aseptic Technique & PPE

Sources

Method

Preclinical Application Note: C17H22I3N3O8 (Iopamidol/Iomeprol) Dosage and Administration in Small Animal Models

Introduction & Mechanistic Rationale C17H22I3N3O8 is the chemical formula for two highly utilized non-ionic, low-osmolar iodinated contrast media (ICM): Iopamidol and Iomeprol [1]. In small animal preclinical research, t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

C17H22I3N3O8 is the chemical formula for two highly utilized non-ionic, low-osmolar iodinated contrast media (ICM): Iopamidol and Iomeprol [1]. In small animal preclinical research, these compounds are foundational for structural and functional imaging. Because they are biologically inert, do not undergo metabolism, and are excreted almost exclusively via glomerular filtration, they serve a dual purpose: acting as potent X-ray attenuators for micro-computed tomography (microCT)[2][3] and functioning as ideal exogenous markers for quantifying Glomerular Filtration Rate (GFR)[4][5]. Furthermore, their unique chemical exchange properties allow them to be used in Chemical Exchange Saturation Transfer (CEST) MRI for non-invasive tissue pH and perfusion mapping[6].

Causality in Experimental Design (Expertise & Experience)

Translating clinical ICM protocols to murine models requires strict adjustments to account for the drastic differences in blood volume, hemodynamics, and renal physiology.

  • Viscosity and Temperature Management: The viscosity of C17H22I3N3O8 is highly temperature-dependent (e.g., Iopamidol 370 has a viscosity of ~9.1 mPa·s at 37°C, which increases significantly at room temperature)[7]. Injecting cold, viscous fluid into a 0.3 mm mouse tail vein induces high shear stress, risking vein rupture and extravasation. Pre-warming the agent to 37°C is a mandatory mechanical requirement[2].

  • Injection Kinetics and Right-Heart Overload: A standard 300 µL bolus represents approximately 15% of a 20g mouse's total blood volume. Rapid bolus injection causes acute right-ventricular volume overload and pulmonary hypertension. Administering the dose slowly over 40 seconds allows for systemic accommodation and prevents acute heart failure[2].

  • Osmolality and Renal Hemodynamics: Although classified as "low-osmolar," Iopamidol 370 still possesses an osmolality of ~796 mOsm/kg H₂O[7]. This hypertonicity draws water into the vascular space and renal tubules, inducing a transient diuretic effect and altering urine viscosity. Researchers must account for this when evaluating renal function immediately post-injection, as the contrast agent itself temporarily alters the physiological baseline[7].

Quantitative Dosage Framework

The following table summarizes the validated dosage parameters for C17H22I3N3O8 across different preclinical applications.

ApplicationAnimal ModelContrast AgentConcentrationRecommended DosageAdministration Route
MicroCT (Tumor/Angiography) Mice (~20-25g)Iomeprol (Imeron 300)300 mg I/mL300 µL (~1.5 g I/kg)IV (Tail Vein) over 40s
CEST MRI (Perfusion/pH) Mice (~20-25g)Iopamidol300-370 mg I/mL1.5 g I/kgIV (Tail Vein)
GFR Measurement Rats (~250g)Iopamidol / Iomeprol300 mg I/mL129.4 mg total doseIV (Tail Vein)
GFR Measurement Mice (~20-25g)Iopamidol / Iomeprol300 mg I/mL25 mg/kgIV (Tail Vein)

Step-by-Step Experimental Protocols

Protocol A: In Vivo MicroCT Imaging (Intravenous)

This protocol utilizes a self-validating physiological feedback loop: continuous visual monitoring of the animal's respiratory rate during the 40-second injection confirms tolerance to the volume expansion.

  • Preparation: Pre-warm the C17H22I3N3O8 solution (300 mg I/mL) in a 37°C water bath for 15 minutes prior to injection[2].

  • Anesthesia: Induce anesthesia using 2-3% Isoflurane and maintain at 1.5% during the procedure. Place the animal on a heated imaging bed.

  • Catheterization: Insert a 30G needle attached to a 1 mL syringe into the lateral tail vein[2].

  • Administration: Inject exactly 300 µL of the pre-warmed contrast agent over a strict 40-second window (~7.5 µL/sec)[2][3].

  • Acquisition: Initiate the microCT scan immediately upon completion of the injection. Standard parameters: 80 kV, 75 µA, 360° rotation, 1000 projections, ~33s scan time[2][3].

Protocol B: GFR Measurement via Plasma Clearance

This protocol incorporates an internal analytical blank to ensure trustworthiness. By taking a baseline sample, researchers prevent endogenous plasma metabolites from falsely elevating the HPLC peak of the contrast agent.

  • Baseline Sampling: Draw a 15 µL blood sample from the lateral tail vein prior to contrast injection. This serves as the Time 0 (T0) analytical blank[4].

  • Administration: Inject the calculated dose (e.g., 129.4 mg for rats) of C17H22I3N3O8 intravenously[4].

  • Serial Sampling: Draw 15 µL blood samples at precisely 20, 40, 120, and 140 minutes post-injection[4][5].

  • Validation Check: Plot the 20- and 40-minute concentrations. They must demonstrate a rapid exponential decay representing the distribution (α) phase. Failure to observe this indicates an extravascular injection, invalidating the run.

  • Analysis: Quantify plasma concentrations using High-Performance Liquid Chromatography (HPLC) and calculate GFR using a standard two-compartment pharmacokinetic model[4][5].

Pharmacokinetic and Workflow Visualizations

G N1 IV Bolus Injection (C17H22I3N3O8) N2 Systemic Circulation (Plasma Compartment) N1->N2 N3 Extravascular Space (Tumor/Tissue Imaging) N2->N3 Diffusion N4 Renal Artery Perfusion N2->N4 N3->N2 Re-entry N5 Glomerular Filtration (No Tubular Secretion) N4->N5 N6 Urine Excretion (Clearance = GFR) N5->N6

Pharmacokinetic distribution and renal clearance pathway of C17H22I3N3O8.

Workflow S1 1. Animal Preparation (Anesthesia & Warming) S2 2. Baseline Sampling (Internal Blank Validation) S1->S2 S3 3. Contrast Administration (1.5 g I/kg IV over 40s) S2->S3 S4 4A. MicroCT / CEST MRI (Continuous Acquisition) S3->S4 S5 4B. Serial Blood Sampling (20, 40, 120, 140 min) S3->S5 S6 5. Data Analysis (Image Recon or HPLC) S4->S6 S5->S6

Parallel experimental workflows for anatomical imaging and GFR quantification.

References

  • At the crossroads of techniques and contrast agents - ORBi UMONS. umons.ac.be.1

  • Noninvasive monitoring of chronic kidney disease using pH and perfusion imaging - PMC. nih.gov. 6

  • Simplified Method to Measure Glomerular Filtration Rate by Iohexol Plasma Clearance in Conscious Rats - Karger Publishers. karger.com. 4

  • Comparison of the Effects of Iodixanol and Iopamidol on Urine Flow, Urine Viscosity, and Glomerular Filtration in Rats - Avens Publishing Group. avensonline.org. 7

  • Imaging of Orthotopic Glioblastoma Xenografts in Mice Using a Clinical CT Scanner: Comparison with Micro-CT and Histology - PMC. nih.gov. 2

  • Image-Guided Radiotherapy Using a Modified Industrial Micro-CT for Preclinical Applications - Our journal portfolio - PLOS. plos.org. 3

  • Measured GFR in murine animal models: review on methods, techniques, and procedures. nih.gov. 5

Sources

Application

Application Notes and Protocols for C17H22I3N3O8 (Iopamidol) in Quantitative Coronary Angiography (QCA) Research

For Researchers, Scientists, and Drug Development Professionals Introduction: The Role of Iopamidol in Precision Cardiovascular Imaging Iopamidol, with the chemical formula C17H22I3N3O8, is a second-generation, non-ionic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Iopamidol in Precision Cardiovascular Imaging

Iopamidol, with the chemical formula C17H22I3N3O8, is a second-generation, non-ionic, low-osmolar iodinated radiographic contrast agent.[1][2] Its physicochemical properties make it an invaluable tool in diagnostic imaging, particularly in the field of cardiology.[3][4] In quantitative coronary angiography (QCA) research, the choice of contrast agent is critical. The ideal agent should provide excellent opacification of the coronary arteries without inducing significant physiological changes that could confound quantitative measurements.

Iopamidol's non-ionic nature and low osmolality contribute to a more favorable safety profile and better patient tolerance compared to older ionic, high-osmolar agents.[5][6] Research has shown that iopamidol does not cause significant changes in coronary vasomotor tone, a crucial factor for accurate and reproducible QCA measurements.[5] This inertness ensures that the measured vessel dimensions reflect the true underlying pathology rather than a transient, agent-induced vasodilation.[5]

These application notes provide a comprehensive guide for the use of iopamidol in QCA research, covering its mechanism of action, detailed protocols for its application, and best practices for data acquisition and analysis.

Mechanism of Action and Pharmacokinetics

The diagnostic efficacy of iopamidol is rooted in the X-ray attenuating properties of the three iodine atoms in its molecular structure.[2][7] When injected into the bloodstream, iopamidol opacifies the coronary arteries, allowing for their visualization under fluoroscopy.[8]

Following intravascular administration, iopamidol is rapidly distributed throughout the extracellular fluid.[5][8][9] It exhibits a low binding affinity to plasma proteins and is not metabolized, being excreted unchanged primarily by the kidneys.[5][8] In individuals with normal renal function, iopamidol has an elimination half-life of approximately two hours.[5][8][9]

Physicochemical Properties of Iopamidol Formulations

Iopamidol is available in various concentrations, with the choice of concentration depending on the specific requirements of the imaging protocol. Higher concentrations of iodine generally provide greater contrast enhancement.

PropertyIopamidol-300 (61%)Iopamidol-370 (76%)
Iodine Concentration (mg/mL) 300370
Osmolality (mOsm/kg H2O) ~616~796
Viscosity (cP at 37°C) 4.79.4
Primary Application in QCA Diagnostic imaging, vasomotion studiesComplex lesions, smaller vessels, MDCT angiography

Experimental Protocols for QCA Research

Reagent Preparation and Handling
  • Storage: Iopamidol solutions should be stored at a controlled room temperature and protected from light.

  • Warming: Prior to injection, it is recommended to warm the contrast medium to body temperature (37°C). This reduces the viscosity of the solution, allowing for a more consistent injection rate and improving patient comfort.

  • Aseptic Technique: As with all intravascular injections, strict aseptic technique must be maintained throughout the procedure to prevent infection.

Subject Preparation
  • Informed Consent: Ensure all participants have provided written informed consent.

  • Hydration: Adequate hydration of the subject before and after the procedure is crucial to minimize the risk of contrast-induced nephropathy (CIN).[10]

  • Fasting: Patients are typically advised to fast for 4-6 hours before the procedure, though clear fluids are usually permitted.[10]

  • Medication Review: A thorough review of the subject's current medications is necessary to identify any potential drug interactions.

Quantitative Coronary Angiography (QCA) Imaging Protocol

This protocol is a general guideline and should be adapted based on the specific research question and institutional imaging equipment.

1. Catheter Placement:

  • A diagnostic catheter is advanced to the ostium of the coronary artery of interest under fluoroscopic guidance.

2. Baseline Angiogram:

  • A baseline angiogram may be acquired before the administration of any vasoactive agents.

3. Iopamidol Injection Protocol:

  • Concentration: Iopamidol-300 or Iopamidol-370. The higher concentration (370) is often preferred for better opacification, especially in multi-detector computed tomography (MDCT) angiography.[11][12]
  • Volume: Typically 6-10 mL per injection for selective coronary arteriography.[13]
  • Injection Rate: A consistent injection rate is critical for QCA. A power injector is recommended. Rates of 3-5 mL/s are commonly used.
  • Saline Chaser: Following the contrast bolus with a saline chaser (e.g., 20-40 mL at the same injection rate) can improve image quality by pushing the contrast through the vessel and reducing artifacts.[11]

4. Image Acquisition:

  • Projections: Acquire at least two orthogonal projections of the coronary segment of interest to minimize geometric distortion and allow for accurate 3D reconstruction.
  • Framing Rate: A high framing rate (e.g., 15-30 frames/s) is important to capture the dynamic changes in vessel diameter throughout the cardiac cycle.
  • Collimation: Use appropriate collimation to reduce scatter radiation and improve image quality.
  • ECG Gating: Electrocardiogram (ECG) gating is essential to acquire images at the same phase of the cardiac cycle, typically end-diastole, to ensure consistency and reduce motion artifacts.

Data Analysis Workflow

The following diagram illustrates a typical workflow for QCA data analysis after image acquisition using iopamidol.

qca_workflow cluster_acquisition Image Acquisition cluster_processing QCA Software Analysis cluster_output Quantitative Outputs img_acq Coronary Angiogram Acquisition (Iopamidol Contrast) catheter_cal Catheter Calibration img_acq->catheter_cal DICOM Import edge_detection Automated Edge Detection stenosis_quant Stenosis Quantification (Diameter, Area, Length) edge_detection->stenosis_quant vessel_recon 3D Vessel Reconstruction (from orthogonal views) edge_detection->vessel_recon catheter_cal->edge_detection qca_params QCA Parameters: - Minimum Lumen Diameter (MLD) - Percent Diameter Stenosis (%DS) - Lesion Length stenosis_quant->qca_params ffrangio Angiography-Derived FFR (FFRangio) (Optional) vessel_recon->ffrangio

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Mitigating Contrast-Induced Nephropathy in Iopamidol (C17H22I3N3O8) Animal Models

This guide is designed for researchers, scientists, and drug development professionals investigating methods to mitigate contrast-induced nephropathy (CIN) using Iopamidol in animal models. It provides in-depth technical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals investigating methods to mitigate contrast-induced nephropathy (CIN) using Iopamidol in animal models. It provides in-depth technical guidance, troubleshooting solutions, and frequently asked questions to support the successful design and execution of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common queries that arise during the planning and execution of CIN animal model studies.

1. Q: Why is Iopamidol (C17H22I3N3O8) a relevant contrast agent for CIN studies?

A: Iopamidol is a widely used, non-ionic, low-osmolar iodinated contrast agent in clinical practice.[1][2] Its established use in patients makes it a clinically relevant choice for preclinical animal models aiming to understand and mitigate CIN.[3] While generally considered safer than high-osmolar agents, it is still associated with a risk of renal dysfunction, particularly in high-risk populations.[1][4]

2. Q: What are the most appropriate animal models for Iopamidol-induced CIN research?

A: Rodent models, particularly rats and mice, are the most common choices for CIN research due to their well-characterized physiology and the availability of transgenic strains.[5][6] However, it's crucial to recognize that rodents are relatively resistant to CIN compared to humans.[7][8] Therefore, inducing a clinically relevant level of kidney injury often requires an additional "insult" to the kidneys alongside Iopamidol administration.[8] Common co-insults include:

  • Dehydration: Restricting water access prior to contrast administration.

  • Renal vasoconstriction: Administering agents like indomethacin or L-NAME (a nitric oxide synthase inhibitor).[9]

  • Pre-existing renal impairment: Using models of chronic kidney disease (CKD), such as the 5/6 nephrectomy model or streptozotocin-induced diabetic nephropathy.[10][11]

Rabbits have been shown to be more sensitive to CIN and may not require a secondary insult.[7][8]

3. Q: How should I prepare and administer Iopamidol to my animal models?

A: Iopamidol is a water-soluble compound.[12] For parenteral administration, it should be dissolved in a suitable vehicle, such as sterile saline or water for injection.[12] The solution should be clear and colorless to pale yellow.[13] It is advisable to warm the contrast medium to body temperature before administration to improve tolerability.[13] Administration is typically performed via intravenous (IV) injection, often through the tail vein in rodents.[9] The dose of Iopamidol should be carefully calculated based on the animal's body weight and the desired iodine concentration.

4. Q: What are the key parameters to assess renal function and injury in my CIN model?

A: A multi-faceted approach is essential for a comprehensive assessment of CIN. Key parameters include:

  • Serum Creatinine (SCr) and Blood Urea Nitrogen (BUN): These are standard biochemical markers of renal function.[14] CIN is often defined as a significant increase in SCr (e.g., >25% or >0.5 mg/dL from baseline) within 24-72 hours of contrast administration.[7][15]

  • Glomerular Filtration Rate (GFR): GFR is the gold standard for assessing overall kidney function.[16] Transcutaneous measurement of FITC-sinistrin clearance offers a minimally invasive method for repeated GFR assessment in the same animal.[16]

  • Kidney Injury Biomarkers: Novel biomarkers can provide earlier and more sensitive detection of kidney damage. These include Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL).[14]

  • Histopathology: Microscopic examination of kidney tissue is crucial for evaluating structural damage.[7][14] Staining with Hematoxylin and Eosin (H&E) or Periodic acid-Schiff (PAS) allows for the assessment of tubular necrosis, cast formation, and other pathological changes.[14]

5. Q: What are the primary mechanisms of Iopamidol-induced nephropathy?

A: The pathophysiology of CIN is complex and not fully understood, but several key mechanisms are believed to be involved:[2]

  • Renal Vasoconstriction: Iopamidol can induce constriction of the renal blood vessels, leading to reduced renal blood flow and medullary hypoxia.[7]

  • Direct Tubular Toxicity: Iopamidol can have direct toxic effects on renal tubular epithelial cells.[1][17]

  • Oxidative Stress: The generation of reactive oxygen species (ROS) can lead to cellular damage.[5][9]

  • Mitochondrial Impairment: Recent studies suggest that Iopamidol can induce mitochondrial damage in renal epithelial cells, leading to ATP depletion and cell death.[1][17]

II. Troubleshooting Guides

This section provides solutions to common problems encountered during CIN experiments.

Problem Potential Cause(s) Troubleshooting Steps
High variability in baseline renal function markers (SCr, BUN) between animals. - Inconsistent hydration status.- Underlying subclinical health issues.- Improper blood collection technique leading to hemolysis.- Ensure consistent access to water or provide standardized hydration protocols before baseline measurements.- Acclimatize animals to the housing conditions for at least one week before the experiment.- Use proper blood collection techniques to minimize stress and hemolysis.
Failure to induce a significant increase in SCr or BUN after Iopamidol administration. - Insufficient dose of Iopamidol.- Animal model is resistant to CIN without a co-insult.- Timing of post-contrast blood collection is not optimal.- Review the literature for appropriate Iopamidol doses for your specific animal model and co-insult.- Introduce a co-insult such as dehydration or administration of a renal vasoconstrictor.[8]- Collect blood samples at multiple time points (e.g., 24, 48, and 72 hours) post-contrast administration to capture the peak of injury.[14][15]
Unexpectedly high mortality rate in the experimental group. - Excessive dose of Iopamidol or co-insulting agent.- Severe dehydration.- Improper administration technique (e.g., extravasation of contrast).- Perform a dose-response study to determine the optimal, non-lethal dose of Iopamidol and any co-insulting agents.- Ensure adequate hydration before and after contrast administration, unless dehydration is a specific part of the model.- Ensure proper IV injection technique to prevent extravasation.
Inconsistent or difficult-to-interpret histopathology results. - Improper tissue fixation or processing.- Subjectivity in scoring.- Sections are not from a standardized region of the kidney.- Follow standardized protocols for tissue fixation (e.g., 10% neutral buffered formalin) and processing.- Utilize a standardized, blinded scoring system for tubular injury.[14][18]- Consistently sample the same region of the kidney (e.g., cortex and outer medulla) for all animals.
High background staining in immunohistochemistry (IHC). - Inadequate blocking.- Secondary antibody cross-reactivity.- Endogenous biotin interference (if using a biotin-based detection system).- Optimize the blocking step with an appropriate blocking buffer (e.g., serum from the same species as the secondary antibody).- Use a secondary antibody raised against the species of the primary antibody.[19]- Consider using a polymer-based detection system to avoid endogenous biotin issues, especially in kidney tissue.[20]

III. Experimental Protocols & Methodologies

A. Induction of Iopamidol-Induced CIN in a Rat Model with Co-Insult

This protocol describes a common method for inducing CIN in rats using Iopamidol in combination with dehydration and indomethacin.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Iopamidol (e.g., Isovue-370)

  • Indomethacin

  • Sterile saline (0.9% NaCl)

  • Vehicle for indomethacin (e.g., 1% carboxymethylcellulose)

Procedure:

  • Acclimatization: House rats in a controlled environment for at least one week prior to the experiment with free access to food and water.

  • Baseline Measurements: Collect baseline blood samples for SCr and BUN analysis.

  • Dehydration: 24 hours prior to Iopamidol administration, remove water bottles from the cages.

  • Indomethacin Administration: 60 minutes before Iopamidol injection, administer indomethacin (e.g., 10 mg/kg) via intraperitoneal (IP) injection.

  • Iopamidol Administration: Administer Iopamidol (e.g., 6 g Iodine/kg) via the tail vein.

  • Rehydration: Immediately after Iopamidol administration, return water bottles to the cages.

  • Post-Contrast Monitoring: Collect blood samples at 24, 48, and 72 hours post-Iopamidol administration for SCr and BUN analysis.

  • Tissue Collection: At the final time point, euthanize the animals and collect the kidneys for histopathological analysis.

B. Histopathological Assessment of Renal Injury

Procedure:

  • Fixation: Fix the collected kidneys in 10% neutral buffered formalin for 24 hours.

  • Processing: Dehydrate the tissues through a graded series of ethanol, clear with xylene, and embed in paraffin.

  • Sectioning: Cut 4-5 µm thick sections using a microtome.

  • Staining: Stain sections with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS).

  • Scoring: Evaluate the stained sections under a light microscope by a blinded observer. Score tubular injury based on the percentage of tubules showing epithelial necrosis, cast formation, and tubular dilation. A common scoring system is:

    • 0 = no damage

    • 1 = <25% of tubules affected

    • 2 = 25-50% of tubules affected

    • 3 = 50-75% of tubules affected

    • 4 = >75% of tubules affected[14]

IV. Visualizations

A. Key Signaling Pathways in Contrast-Induced Nephropathy

CIN_Pathway Iopamidol Iopamidol Administration Vasoconstriction Renal Vasoconstriction Iopamidol->Vasoconstriction Tubular_Toxicity Direct Tubular Cell Toxicity Iopamidol->Tubular_Toxicity Hypoxia Medullary Hypoxia Vasoconstriction->Hypoxia ROS Reactive Oxygen Species (ROS) Production Hypoxia->ROS Tubular_Toxicity->ROS Mitochondrial_Damage Mitochondrial Dysfunction ROS->Mitochondrial_Damage Apoptosis Apoptosis & Necrosis Mitochondrial_Damage->Apoptosis CIN Contrast-Induced Nephropathy (CIN) Apoptosis->CIN

Caption: Simplified signaling pathway of Contrast-Induced Nephropathy.

B. Experimental Workflow for a CIN Animal Study

CIN_Workflow Start Start: Acclimatization Baseline Baseline Measurements (Blood Collection) Start->Baseline Insult Co-Insult (e.g., Dehydration, Indomethacin) Baseline->Insult Contrast Iopamidol Administration Insult->Contrast Monitoring Post-Contrast Monitoring (Blood Collection at 24, 48, 72h) Contrast->Monitoring Euthanasia Euthanasia & Tissue Collection Monitoring->Euthanasia Analysis Data Analysis (Biochemistry, Histopathology) Euthanasia->Analysis

Caption: General experimental workflow for a CIN animal model study.

V. References

  • Nephrotoxicity of iopamidol is associated with mitochondrial impairment in human cell and teleost models. (2023). Toxicology and Applied Pharmacology, 466, 116493. [Link]

  • Mouse Models of Acute Kidney Injury. (2021). IntechOpen. [Link]

  • Nephrotoxicity of iopamidol is associated with mitochondrial impairment in human cell and teleost models | Request PDF. (2025). ResearchGate. [Link]

  • Contrast-Induced Nephropathy: A Review of Mechanisms and Risks. (2021). Cureus, 13(5), e14829. [Link]

  • Preparation and evaluation of iopamidol parenteral formulation. (n.d.). CORE. [Link]

  • Contrast-induced nephropathy in an animal model: Evaluation of novel biomarkers in blood and tissue samples. (2019). Life Sciences, 224, 213-220. [Link]

  • Review Article Histopathological Evaluation of Contrast-Induced Acute Kidney Injury Rodent Models. (2016). BioMed Research International, 2016, 7214567. [Link]

  • Understanding Contrast-Induced Nephropathy. (2012). Diagnostic and Interventional Cardiology. [Link]

  • Scoring system for renal histopathology. | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

  • Contrast-Induced Nephropathy - Update and Practical Clinical Applications. (n.d.). USC Journal of Medicine. [Link]

  • Contrast-induced nephropathy-choice of contrast agents to reduce renal risk. (2009). Asian Hospital & Healthcare Management, 7(1), 45-49. [Link]

  • Deep-learning model for evaluating histopathology of acute renal tubular injury. (2024). Scientific Reports, 14(1), 9034. [Link]

  • Contrast-Induced Nephropathy. (2002). American Journal of Roentgenology, 178(1), 11-16. [Link]

  • Experimental rat models for contrast-induced nephropathy; a comprehensive review. (2020). Journal of Nephropathology, 9(2), e12. [Link]

  • Quantifying acute kidney injury in an Ischaemia-Reperfusion Injury mouse model using deep-learning-based semantic segmentation in histology. (2023). bioRxiv. [Link]

  • Contrast-Induced Nephropathy. (2015). Circulation, 132(23), 2244-2246. [Link]

  • Recent Trends in the Use of Rodent Models in Kidney Fibrosis Research. (2025). Experimental and Molecular Medicine, 57(6), 1165-1175. [Link]

  • A Novel Antioxidant Protects Against Contrast Medium-Induced Acute Kidney Injury in Rats. (2020). Frontiers in Pharmacology, 11, 584988. [Link]

  • Histopathological Evaluation of Contrast-Induced Acute Kidney Injury Rodent Models. (2016). BioMed Research International, 2016, 7214567. [Link]

  • A Review on Animal Models of Chronic Kidney Disease- An Update. (2023). Journal of the Association of Physicians of India, 71(7), 83-87. [Link]

  • Contrast-Induced Nephropathy: Contrast Material Not Required? (2014). American Journal of Roentgenology, 202(4), 724-725. [Link]

  • Renal toxicity of contrast agents: iopamidol, iothalamate, and diatrizoate. (1984). American Journal of Roentgenology, 142(2), 333-335. [Link]

  • Transcutaneous Assessment of Renal Function in Conscious Rodents. (2016). Journal of Visualized Experiments, (109), 53736. [Link]

  • A randomized comparison of the nephrotoxicity of iopamidol and diatrizoate in high risk patients undergoing cardiac angiography. (1989). Journal of the American College of Cardiology, 14(7), 1784-1791. [Link]

  • Histopathological Evaluation of Contrast-Induced Acute Kidney Injury Rodent Models. (2016). ResearchGate. [Link]

  • Iopamidol Injection USP 370 mg I/mL. (n.d.). EFDA. [Link]

  • ISOVUE® (Iopamidol Injection). (n.d.). accessdata.fda.gov. [Link]

  • Isovue: Package Insert / Prescribing Information / MOA. (2026). Drugs.com. [Link]

  • Nephrotoxicity of iopamidol in pediatric, adolescent, and young adult patients who have undergone allogeneic bone marrow transplantation. (2003). Radiology, 226(2), 463-469. [Link]

  • ISOVUE® (Iopamidol Injection). (n.d.). accessdata.fda.gov. [Link]

  • Investigating Diagnostic Problems of CIN 1 and 2 Associated with High-Risk HPV by Combining the Novel Molecular Biomarker PanHPV E4 with P16ink4a. (2016). PLoS One, 11(5), e0155018. [Link]

  • IHC Troubleshooting Guide | Common Issues & Fixes. (n.d.). Boster Bio. [Link]

  • Methods of Animal Model Identification. (2019). Taconic Biosciences. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting High-Concentration C₁₇H₂₂I₃N₃O₈ Formulations

Welcome to the Technical Support Center for C₁₇H₂₂I₃N₃O₈ (Iopamidol) formulation and development. As a non-ionic, water-soluble radiographic contrast agent, formulating this compound at the extreme concentrations require...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for C₁₇H₂₂I₃N₃O₈ (Iopamidol) formulation and development. As a non-ionic, water-soluble radiographic contrast agent, formulating this compound at the extreme concentrations required for imaging (up to 370 mg I/mL) presents unique thermodynamic and kinetic challenges at room temperature (20–25°C).

This guide provides mechanistic insights, troubleshooting protocols, and validated methodologies for resolving viscosity limits, "oiling out," and spontaneous crystallization issues during your experiments.

Part 1: Mechanistic FAQ (Causality & Expert Insights)

Q1: Why does C₁₇H₂₂I₃N₃O₈ exhibit such high viscosity at room temperature, and how does this affect aqueous solubility? A1: C₁₇H₂₂I₃N₃O₈ is a tri-iodinated benzenedicarboxamide and a pentol (containing five hydroxyl groups) with a molecular weight of 777.09 g/mol [1]. At high concentrations, the ratio of water molecules to the Active Pharmaceutical Ingredient (API) is drastically reduced. The dense intermolecular hydrogen-bond network between the pentol groups outcompetes API-water interactions. This results in high viscosity, which kinetically hinders the dissolution rate and traps the formulation in a supersaturated, metastable state that is highly sensitive to temperature drops.

Q2: My formulation was initially a clear solution, but it spontaneously turned cloudy and precipitated at room temperature. What happened? A2: This phenomenon is driven by a [2]. The compound is often processed in an amorphous state because amorphous solids possess higher free energy and dissolve more rapidly. However, in a supersaturated aqueous environment, it can undergo SMPT: the amorphous form dissolves, reaches supersaturation, and thermodynamically drives the nucleation of the lower-energy crystalline form[2]. Once kinetically hindered crystalline seeds form (the rate-determining step), the bulk solute rapidly precipitates[2].

Q3: What causes "oiling out" during the formulation of C₁₇H₂₂I₃N₃O₈, and how is it different from crystallization? A3: occurs when the formulation temperature exceeds the melting point of the hydrated solute complex, or when the solution becomes so concentrated that the API separates into a solute-rich liquid phase rather than forming a solid crystal lattice[3]. This often happens if the API powder is added too quickly to the buffer, creating localized concentration gradients where the powder hydrates into a viscous oil rather than fully dispersing into the bulk water[3].

Part 2: Quantitative Data Presentation

Understanding the physical parameters of C₁₇H₂₂I₃N₃O₈ at different concentrations is critical for predicting its phase behavior at room temperature versus physiological temperature.

Table 1: Physicochemical Properties of Aqueous C₁₇H₂₂I₃N₃O₈ Formulations

Iodine Concentration (mg I/mL)Equivalent API (mg/mL)Osmolality at 37°C (Osm/kg H₂O)Viscosity at 20°C (mPa·s)Viscosity at 37°C (mPa·s)
300 6120.618.84.7
370 7550.7920.99.4

Note: Viscosity nearly doubles when the temperature drops from 37°C to 20°C, significantly increasing the risk of localized supersaturation and SMPT.

Part 3: Visualizing the Formulation and Phase Transformation

FormulationWorkflow A Start: Amorphous C17H22I3N3O8 API B Add Aqueous Buffer (Trometamol, EDTA, pH 6.5-7.5) A->B C Controlled Agitation at 45-50°C B->C D Cool to Room Temp (<2°C/min) Monitor Phase: Clear Solution? C->D E Success: Stable Formulation D->E Yes F Issue: Oiling Out / Crystallization D->F No G Troubleshoot: Thermal Shift to 60°C Disrupt Nuclei & Re-equilibrate F->G G->C Re-process

Caption: Workflow for formulating high-concentration C₁₇H₂₂I₃N₃O₈ and resolving phase separation.

SMPT_Pathway A Amorphous API (High Free Energy) B Dissolution in Water (Supersaturated State) A->B Rapid Dissolution C Nucleation (Kinetically Hindered) B->C Concentration > Solubility Limit D Crystal Growth (Thermodynamically Driven) C->D Seed Formation E Crystalline API (Low Free Energy Precipitate) D->E SMPT Completion

Caption: Solution-mediated phase transformation (SMPT) pathway of amorphous API to crystalline state.

Part 4: Step-by-Step Troubleshooting Methodologies

The following protocols are designed as self-validating systems. Each step includes a physical or chemical checkpoint to ensure the thermodynamic stability of the formulation before proceeding.

Protocol A: Preparation of Stable High-Concentration C₁₇H₂₂I₃N₃O₈ (370 mg I/mL)

Causality: Dissolving 755 mg of API per mL of water at room temperature is kinetically unfavorable due to high viscosity. By utilizing a thermal shift and specific excipients, we disrupt API-API hydrogen bonding, favoring API-water interactions.

  • Buffer Preparation: Prepare an aqueous solution containing Trometamol (Tris) (1.0 mg/mL) and Sodium Calcium Edetate (EDTA) (0.1 mg/mL).

    • Validation Check: Measure the pH at room temperature. Adjust to 6.5–7.5 using HCl or NaOH. Trometamol acts as a buffer and helps disrupt intermolecular hydrogen bonding.

  • Thermal Shift (Heating): Heat the buffer solution to 45–50°C.

    • Causality: Heating lowers the solvent viscosity and provides the kinetic energy required to overcome the activation energy of dissolution.

  • Controlled Addition: Slowly add the amorphous C₁₇H₂₂I₃N₃O₈ powder under continuous, high-shear stirring. Do not dump the powder, as this causes localized supersaturation and immediate "oiling out"[3].

  • Equilibration: Maintain the temperature at 45–50°C and continue stirring until a completely clear, colorless to pale-yellow solution is achieved.

    • Validation Check: Perform a visual inspection against a dark background to ensure no undissolved micro-particles remain.

  • Controlled Cooling: Gradually cool the solution to room temperature (20–25°C) at a rate of <2°C/min.

    • Causality: Rapid cooling induces thermal shock, which can trigger spontaneous nucleation and SMPT[3].

Protocol B: Rescuing an "Oiled-Out" or Crystallized Suspension

If SMPT or oiling out has occurred, the formulation is trapped in a thermodynamically stable (but practically useless) state.

  • Thermal Disruption: Do not add more water, as this will dilute the target iodine concentration. Instead, heat the sealed formulation to 60°C under continuous stirring.

  • Nuclei Solvation: Maintain 60°C for at least 30–45 minutes.

    • Causality: You must ensure that all micro-crystals (nuclei) or solute-rich liquid droplets are fully disrupted and re-solvated. Even a single microscopic seed crystal left in the solution will act as a template, triggering rapid re-crystallization upon cooling[3].

  • pH Re-Verification: Once the solution is clear, cool a 1 mL aliquot to room temperature and verify the pH remains between 6.5 and 7.5. (Heating can sometimes cause minor pH shifts in Tris buffers).

  • Gradual Re-Equilibration: Cool the bulk solution slowly back to room temperature. If oiling out recurs, the formulation may require a slight adjustment in the stirring shear rate during cooling to prevent localized pooling of the solute.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 65492, Iopamidol." PubChem. URL: [Link]

  • Shen, S., Wang, X., Dong, C., Zhao, W., Wang, Y., & Zhu, L. "Solution-Mediated Phase Transformation Processes of Amorphous Iohexol: Mechanisms and Its Applications." Crystal Growth & Design, ACS Publications, 2025. URL:[Link](Note: Details the universal SMPT mechanisms applicable to non-ionic tri-iodinated contrast agents).

Sources

Troubleshooting

Technical Support Center: C17H22I3N3O8 Formulation &amp; Storage Troubleshooting

Welcome to the C17H22I3N3O8 Technical Support Center . The molecular formula C17H22I3N3O8 corresponds to highly concentrated, non-ionic radiopaque contrast agents, most notably Iopamidol (e.g., Isovue) and Iomeprol [1][2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the C17H22I3N3O8 Technical Support Center . The molecular formula C17H22I3N3O8 corresponds to highly concentrated, non-ionic radiopaque contrast agents, most notably Iopamidol (e.g., Isovue) and Iomeprol [1][2]. Because these active pharmaceutical ingredients (APIs) are formulated at extreme aqueous concentrations (often up to 76% w/v) to achieve optimal radiopacity, they exist in a highly metastable state[3][4].

During long-term storage, researchers, formulation scientists, and clinicians occasionally encounter a critical failure: spontaneous crystallization . This guide provides mechanistic insights, Q&A troubleshooting, and self-validating protocols to manage and reverse phase separation without compromising scientific integrity.

Mechanistic Insight: The Crystallization Paradox of C17H22I3N3O8

Crystallization of C17H22I3N3O8 is not a simple precipitation event; it is a complex thermodynamic phase transition. In solid-state studies, Iopamidol exhibits atropisomerism and can exist in amorphous, anhydrous, or various hydrated crystalline forms[5]. During long-term storage, temperature fluctuations or microscopic container defects can induce nucleation, forcing the amorphous/solubilized drug into a stable nonstoichiometric channel hydrate[5].

The Temperature Paradox: Unlike typical laboratory solutes where applying heat universally increases solubility, C17H22I3N3O8 exhibits a highly specific dissolution profile. The maximum aqueous solubility for Iopamidol occurs strictly between 10°C and 20°C [3]. Attempting to force dissolution by heating the vial above this range alters the thermodynamic equilibrium, stabilizing the crystalline lattice and permanently preventing resolubilization[3].

Crystallization Troubleshooting Workflow

The following decision tree outlines the diagnostic and interventional steps when encountering crystallized C17H22I3N3O8.

C17H22I3N3O8_Troubleshooting Step1 Visual Inspection of C17H22I3N3O8 Storage Vial Decision1 Are crystals or particulates visible? Step1->Decision1 Decision2 Inspect Container Closure (Glass, Stopper, Crimp) Decision1->Decision2 Yes (Crystals found) Proceed Warm to 37°C Proceed with Protocol Decision1->Proceed No (Clear solution) Discard Discard Vial (Irreversible Nucleation) Decision2->Discard Damaged/Defective Equilibrate Equilibrate to 10°C - 20°C (Maximum Solubility Range) Decision2->Equilibrate Intact Agitate Gently agitate for 2-3 mins Equilibrate->Agitate Decision3 Is the solution clear and colorless? Agitate->Decision3 Decision3->Discard No (Crystals persist) Decision3->Proceed Yes (Crystals dissolved)

Caption: Diagnostic and thermal intervention workflow for resolving C17H22I3N3O8 crystallization during storage.

Troubleshooting Guide & FAQs

Q1: Why did my C17H22I3N3O8 formulation crystallize after 6 months of storage at room temperature? A: Crystallization is typically triggered by a combination of high supersaturation and microscopic nucleation sites. Even in sterile solutions, microscopic damage to the container-closure system (e.g., glass micro-fractures) can introduce nucleation points[4][6]. Furthermore, because the drug is formulated at extreme concentrations, minor solvent evaporation or temperature excursions can push the system past its metastable limit, prompting the drug to transition into a crystalline hydrate phase[5].

Q2: I tried heating the crystallized vial to 50°C in a water bath to dissolve the precipitate, but it failed. Why? A: This is the most common handling error. C17H22I3N3O8 crystals will not dissolve at higher temperatures due to its specific thermodynamic hydrate stability[3]. The maximum solubility range is strictly between 10°C and 20°C [3]. Heating the solution above 20°C favors the stability of the crystalline solid over the aqueous solute. You must cool the solution to the 10°C–20°C window to achieve resolubilization[3].

Q3: How do excipients like edetate calcium disodium and tromethamine prevent crystallization? A: Tromethamine acts as a biological buffer to maintain the formulation pH between 6.5 and 7.5, preventing acid-catalyzed degradation of the API[7]. Edetate calcium disodium (EDTA) is a chelating agent. Trace heavy metals can act as nucleation centers for crystallization and catalyze the degradation of iodine-carbon bonds. By chelating these polyvalent metal ions, EDTA significantly enhances the physical stability of the solution during long-term storage[4][7].

Experimental Methodologies

Protocol 1: Aseptic Thermal Resolubilization of C17H22I3N3O8

Expertise & Causality: This protocol leverages the counter-intuitive 10°C–20°C maximum solubility window of Iopamidol. The protocol is self-validating; the visual transition from a turbid suspension to a completely clear solution confirms the restoration of the monomeric state without chemical degradation.

  • Container Integrity Verification: Inspect the glass vial, rubber stopper, and aluminum crimp under a magnifying light.

    • Causality: If the container is breached, crystallization is likely due to solvent loss or external particulate contamination[4][6]. Discard immediately if damaged.

  • Thermal Equilibration: Place the intact vial in a precision-controlled incubator or water bath set to 15°C (the median of the 10°C–20°C optimal solubility window)[3]. Allow 30 minutes for thermal equilibration.

    • Causality: Cooling to this specific range shifts the thermodynamic equilibrium to favor the aqueous phase over the crystalline channel hydrate.

  • Mechanical Agitation: Gently invert and swirl the vial for 2 to 3 minutes[3]. Do not vortex vigorously, as excessive cavitation can introduce microbubbles that mimic particulate matter.

  • Validation (Visual QC): Hold the vial against both a black and a white background under bright fluorescent light. The solution must be completely clear and colorless to pale yellow[4][6]. If crystals persist, the formulation has undergone irreversible polymorphic transformation and must be discarded[3].

  • Pre-Administration Warming: Once fully clarified and validated, warm the solution to 37°C (body temperature) immediately prior to intravascular injection to reduce viscosity and improve patient hemodynamics[4][6].

Protocol 2: Accelerated Stability Testing for C17H22I3N3O8 Formulations

Expertise & Causality: To predict long-term storage viability, formulations are subjected to stress conditions. The validation relies on Differential Scanning Calorimetry (DSC) to detect the formation of stable hydrate crystals before they are macroscopically visible.

  • Sample Preparation: Aliquot 5 mL of the C17H22I3N3O8 formulation into Type I borosilicate glass vials[6]. Seal with Teflon-coated stoppers.

  • Thermal Cycling: Subject the vials to a thermal cycler alternating between 4°C (12 hours) and 40°C (12 hours) for 14 days.

    • Causality: Cycling forces the solution repeatedly through its maximum solubility range and into unfavorable thermodynamic states, accelerating nucleation kinetics[7].

  • DSC Analysis: Extract a 10 mg sample and analyze via DSC from 20°C to 300°C at a heating rate of 10°C/min.

    • Validation: The presence of a characteristic split endothermic peak around 100°C indicates the loss of lattice water from a channel hydrate, confirming that microscopic crystallization has occurred[5].

Quantitative Data Presentation

Table 1: Physicochemical & Stability Parameters of C17H22I3N3O8

ParameterValue / CharacteristicClinical & Storage Implication
Molecular Formula C17H22I3N3O8Highly iodinated (3 iodine atoms per molecule) for optimal radiopacity[2].
Molecular Weight 777.09 g/mol High molecular weight contributes to high viscosity at room temperature[2].
Maximum Solubility Temp. 10°C – 20°CCounter-intuitive cooling is required to dissolve formed crystals[3].
Stable Solid Phase (RT) Nonstoichiometric channel hydrateRapidly forms if the container is compromised and humidity fluctuates[5].
Optimal Storage Temp. 20°C – 25°CPrevents thermal degradation while avoiding the lower limits that might induce supersaturation shock if warmed too rapidly[4].
Formulation pH 6.5 – 7.5Maintained by Tromethamine to prevent API hydrolysis[7].

References

  • Title: PRODUCT MONOGRAPH IsovueTM Iopamidol Injection USP (41%, 61%, and 76% w/v) NON-IONIC RADIOGRAPHIC CONTRAST AGENT Source: e-lactancia.org URL: 3

  • Title: Isovue-M (Iopamidol Injection): Side Effects, Uses, Dosage, Interactions, Warnings Source: rxlist.com URL: 4

  • Title: Iopamidol-Injection-USP-370-mg-I-mL-PAMIDOL-370 Source: efda.gov.et URL: 6

  • Title: Thermal properties of iopamidol: Crystalline anhydrous, hydrated and amorphous forms Source: researchgate.net URL: 5

  • Title: Preparation and evaluation of iopamidol parenteral formulation Source: core.ac.uk URL: 7

  • Title: Iomeprol | C17H22I3N3O8 | CID 3731 - PubChem Source: nih.gov URL: 2

  • Title: C17H22I3N3O8 - Wikipedia Source: wikipedia.org URL: 1

Sources

Optimization

Technical Support Center: Correcting B0 Field Inhomogeneities in C17H22I3N3O8 (Iopamidol) CEST MRI

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and correct static magne...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and correct static magnetic field ( B0​ ) inhomogeneities when using Iopamidol (Chemical Formula: C17H22I3N3O8) for Chemical Exchange Saturation Transfer (CEST) MRI.

Iopamidol is an FDA-approved non-ionic X-ray contrast agent that has been robustly repurposed as an exogenous "acidoCEST" MRI agent for mapping extracellular pH ( pHe​ ) in tumor microenvironments and renal tissues [2]. However, the accuracy of this technique is highly susceptible to B0​ field drift. This guide provides the mechanistic causality behind these artifacts and self-validating protocols to correct them.

Core Diagnostics: The Causality of B0​ Artifacts (FAQ)

Q: Why is C17H22I3N3O8 (Iopamidol) CEST quantification uniquely vulnerable to B0​ field inhomogeneities? A: Iopamidol generates CEST contrast through two distinct exchangeable proton pools: amide protons resonating at 4.3 ppm and hydroxyl protons resonating at 5.5 ppm relative to bulk water (0 ppm) [3]. Because these frequency offsets are narrow, even a minor B0​ field shift (e.g., 0.2 ppm) misaligns the RF saturation pulse. If the scanner applies a saturation pulse at a nominal 4.3 ppm, a local B0​ shift means the pulse actually irradiates at 4.1 ppm or 4.5 ppm. This destroys the symmetry required for Magnetization Transfer Ratio asymmetry ( MTRasym​ ) calculations, leading to artifactual signal voids or false-positive CEST enhancements.

Q: How do B0​ shifts specifically corrupt the ratiometric pH calculation? A: Ratiometric pH mapping relies on the concentration-independent ratio of the CEST effects at 4.3 ppm and 5.5 ppm [4]. Because the Z -spectrum is not perfectly linear, a B0​ shift does not affect the 4.3 ppm and 5.5 ppm pools equally. The asymmetric clipping of these saturation peaks skews their ratio, which propagates exponentially into the Bloch-McConnell equations used to calculate absolute pHe​ .

Q: Should I use intrinsic (Z-spectrum fitting) or extrinsic (WASSR/GRE) B0​ correction methods? A: The choice depends on the magnitude of the susceptibility artifact. For well-shimmed regions (e.g., phantom studies or central brain tissue) with ΔB0​<0.5 ppm, intrinsic multi-pool Lorentzian fitting is superior because it requires no extra scan time and corrects the data mathematically [3]. For regions with severe air-tissue interfaces (e.g., lungs, kidneys, or flank xenograft tumors) where ΔB0​>0.5 ppm, an extrinsic Water Saturation Shift Referencing (WASSR) scan is mandatory to physically map the absolute water frequency voxel-by-voxel [1].

Experimental Protocols: Self-Validating B0​ Correction Workflows

Protocol A: Water Saturation Shift Referencing (WASSR) for Voxel-Wise Correction

Objective: To acquire a highly resolved B0​ map using the exact geometric readout of the CEST sequence, ensuring perfect spatial registration [1].

Step-by-Step Methodology:

  • Sequence Registration: Duplicate your main Iopamidol CEST imaging protocol (e.g., single-shot EPI or RARE). Do not alter the slice geometry, phase encoding direction, or resolution.

  • Saturation Parameters: Replace the high-power CEST saturation pulse with a weak continuous wave (CW) RF pulse ( B1​=0.3−0.5μT ) for a short duration ( tsat​=200−500 ms). Causality: Low power prevents direct water saturation broadening, ensuring the water peak remains sharp and its minimum is easily identifiable.

  • Frequency Offsets: Acquire a densely sampled mini- Z -spectrum around the water resonance. Sweep from -1.5 ppm to +1.5 ppm in fine steps of 0.1 ppm .

  • Data Processing (Spline Interpolation): For every voxel, extract the WASSR Z -spectrum. Apply a cubic smoothing spline interpolation to identify the absolute frequency of the signal minimum ( Smin​ ). The offset of Smin​ from 0 ppm is your local ΔB0​ .

  • Voxel-Wise Shift: Subtract the local ΔB0​ value from the frequency offsets of the corresponding high-power Iopamidol CEST Z -spectrum.

Self-Validation Check: Plot the corrected WASSR Z -spectrum for a random ROI. The lowest signal intensity must fall precisely at 0.00 ppm. If it deviates, your spline interpolation order is too low or your step size in Step 3 was too coarse.

Protocol B: Multi-Pool Lorentzian Fitting for Intrinsic Correction

Objective: To mathematically decouple overlapping CEST pools and extract the intrinsic B0​ shift without requiring an external field map [4].

Step-by-Step Methodology:

  • Dense Z-Spectrum Acquisition: Acquire the Iopamidol CEST data with a broad frequency sweep (-8.0 ppm to +8.0 ppm ) using an intermediate saturation power ( B1​=2.0−3.0μT ) to optimally saturate both the 4.3 and 5.5 ppm pools.

  • Model Definition: Construct a 5-pool Lorentzian model. Define the pools as: Bulk Water, Amide (4.3 ppm), Hydroxyl 1 (5.5 ppm), and two minor chemically non-equivalent hydroxyl groups (1.8 ppm and 0.8 ppm) [3]. If scanning in vivo, add a 6th pool for endogenous Magnetization Transfer (MT) represented by a super-Lorentzian line shape.

  • Non-Linear Least Squares Fitting: Fit the raw Z -spectrum data. Crucially, leave the center frequency of the bulk water pool ( ω0​ ) as a free, bounded parameter (allow it to float between -1.0 ppm and +1.0 ppm).

  • Parameter Extraction: The fitted ω0​ value represents the exact B0​ shift. The amplitude parameters of the 4.3 ppm and 5.5 ppm Lorentzian curves can now be used directly for ratiometric pH calculation, bypassing the need for traditional MTRasym​ subtraction.

Self-Validation Check: Calculate the R2 of the Lorentzian fit. An R2>0.98 indicates a successful decoupling. If R2<0.95 , the fitting algorithm has likely trapped in a local minimum; constrain the line-width parameters based on phantom calibration data.

Quantitative Data: Methodological Comparison

Summarizing the operational trade-offs of B0​ correction methodologies for C17H22I3N3O8 CEST MRI:

Correction MethodologyAcquisition Time PenaltyEffective ΔB0​ RangeOptimal Use CasePrimary Limitation
WASSR [1]High (+2 to 5 mins)Large ( >1.0 ppm)In vivo imaging of heterogeneous tissues (lungs, kidneys)Susceptible to inter-scan subject motion.
Dual-Echo GRE Map Low (+30 seconds)Moderate ( ∼1.0 ppm)Time-sensitive pre-clinical or clinical scansGeometric mismatch if CEST uses EPI readouts.
Multi-Pool Lorentzian [4]None (Post-processing)Small ( <0.5 ppm)Well-shimmed phantoms or homogeneous brain tissueComputationally heavy; requires dense Z -spectra.
Central Point Minimum None (Post-processing)Minimal ( <0.2 ppm)Rapid QA/QC of phantom stabilityFails if asymmetric MT shifts the apparent water minimum.

Diagnostic Workflow Visualization

Below is the logical decision tree for addressing B0​ inhomogeneities during your Iopamidol experiments.

B0_Correction A Raw Iopamidol CEST Data (Acquired at 4.3 & 5.5 ppm) B Assess B0 Inhomogeneity (Generate ΔB0 Map) A->B C1 Severe Susceptibility Artifacts (ΔB0 > 0.5 ppm) B->C1 C2 Mild/Moderate Drift (ΔB0 < 0.5 ppm) B->C2 D1 Execute WASSR Protocol (Low B1, -1.5 to 1.5 ppm) C1->D1 D2 Multi-pool Lorentzian Fitting (Intrinsic Correction) C2->D2 E Spline Interpolation & Voxel-wise Frequency Shift D1->E F Calculate MTRasym & Generate Ratiometric pH Map D2->F E->F

Decision matrix for correcting B0 field inhomogeneities in Iopamidol CEST MRI workflows.

References

  • Kim M, Gillen J, Landman BA, Zhou J, van Zijl PCM. Water saturation shift referencing (WASSR) for chemical exchange saturation transfer (CEST) experiments. IntechOpen / Magnetic Resonance in Medicine. Available at: [Link]

  • Aime S, Calabi L, Biondi L, et al. Iopamidol: exploring the potential use of a well-established X-ray contrast agent for MRI. ACS Publications / Magnetic Resonance in Medicine. Available at:[Link]

  • Sun PZ, et al. Quantification of iopamidol multi-site chemical exchange properties for ratiometric chemical exchange saturation transfer (CEST) imaging of pH. NIH PubMed Central. Available at:[Link]

  • Longo DL, et al. A Generalized Ratiometric Chemical Exchange Saturation Transfer (CEST) MRI Approach for Mapping Renal pH using Iopamidol. IRIS-AperTO / NIH. Available at: [Link]

Troubleshooting

Technical Support Center: Optimizing HPLC Mobile Phase for Iopamidol (C17H22I3N3O8) Impurity Profiling

Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) mobile phase conditions for the impurity profiling of Iopamidol. This guide is designed for researchers, scientists, an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) mobile phase conditions for the impurity profiling of Iopamidol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of method development and troubleshoot common issues encountered during the analysis of this non-ionic, iodinated contrast agent.

Introduction to Iopamidol and Its Analysis

Iopamidol (C17H22I3N3O8) is a water-soluble, non-ionic, low-osmolar iodinated contrast agent used extensively in medical imaging.[1] Its chemical structure, characterized by a tri-iodinated benzene ring with amide and hydroxyl functional groups, presents unique challenges for chromatographic separation.[2][3] Ensuring the purity of Iopamidol is critical for patient safety, as impurities can arise from the manufacturing process or degradation.[4][5] HPLC is the primary analytical technique for Iopamidol impurity profiling due to its high sensitivity, specificity, and reproducibility.[4][6]

This guide provides a structured approach to mobile phase optimization, focusing on reversed-phase HPLC, the most common mode of separation for Iopamidol and its related substances.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the mobile phase composition for Iopamidol impurity analysis?

A good starting point for a reversed-phase HPLC method is a gradient elution using a C18 column.[6][7] Begin with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol.[9] A typical starting gradient could be 5-95% organic modifier over 20-30 minutes to elute compounds with a wide range of polarities.[10]

Q2: Why is pH control of the mobile phase so important for Iopamidol analysis?

While Iopamidol itself is non-ionic, some of its potential impurities and degradation products may contain ionizable functional groups, such as primary amines (e.g., Iopamidol Related Compound A).[5][9][11] The pH of the mobile phase dictates the ionization state of these molecules, which in turn significantly affects their retention time, selectivity, and peak shape.[12][13] Inconsistent pH can lead to poor reproducibility.[14]

Q3: What are the most common peak shape problems encountered, and how can they be addressed?

Peak tailing is a frequent issue, often caused by the interaction of basic impurities with acidic residual silanol groups on the silica-based stationary phase.[9][15] Lowering the mobile phase pH (e.g., to 2.5-3.5) can protonate these silanols, minimizing unwanted secondary interactions and improving peak symmetry.[9] Broad peaks can also result from a mobile phase composition that is too strong, causing the analyte to elute too quickly.[16]

Q4: Should I use isocratic or gradient elution?

For impurity profiling of complex samples like Iopamidol, which may contain a mixture of the active pharmaceutical ingredient (API) and multiple related substances with varying polarities, gradient elution is generally preferred.[17][18] Isocratic elution, where the mobile phase composition is constant, may not provide adequate resolution for all impurities within a reasonable analysis time.[10]

Troubleshooting Guides

This section provides detailed troubleshooting advice for specific issues you may encounter during your HPLC analysis of Iopamidol.

Issue 1: Poor Retention of Iopamidol or Its Impurities

Symptom: The main peak and/or impurity peaks elute very early in the chromatogram, close to the void volume.

Causality: Iopamidol is a highly polar molecule.[2] In reversed-phase chromatography, which separates based on hydrophobicity, polar compounds have weak interactions with the nonpolar stationary phase (like C18) and are eluted quickly by the polar mobile phase.[8]

Troubleshooting Workflow:

Caption: Troubleshooting poor retention.

Detailed Steps:

  • Reduce the Initial Organic Solvent Concentration: In your gradient program, lower the starting percentage of acetonitrile or methanol. This increases the polarity of the mobile phase, promoting greater interaction between the analytes and the stationary phase, thus increasing retention time.[9]

  • Employ a Shallower Gradient: A slower increase in the organic modifier concentration over time can improve the separation of early-eluting peaks.[17]

  • Consider Alternative Stationary Phases: If adjusting the mobile phase is insufficient, a different column chemistry may be necessary.

    • Polar-Embedded Columns: These columns contain polar functional groups embedded within the alkyl chains, which can enhance the retention of polar analytes through alternative interactions.[19]

    • Phenyl Columns: These columns can provide different selectivity for aromatic compounds through pi-pi interactions.[20]

Issue 2: Peak Tailing of Impurity Peaks

Symptom: Asymmetrical peaks with a "tail" extending from the back of the peak.

Causality: Peak tailing for basic impurities is often due to strong interactions with negatively charged silanol groups on the surface of the silica packing material in the column.[9][15]

Troubleshooting Workflow:

Caption: Troubleshooting peak tailing.

Detailed Steps:

  • Lower the Mobile Phase pH: By adding a small amount of an acid like formic acid or phosphoric acid to the aqueous portion of your mobile phase to achieve a pH between 2.5 and 4.0, you can protonate the silanol groups, reducing their ability to interact with protonated basic impurities.[9]

  • Choose an Appropriate Buffer: Use a buffer with a pKa close to the desired mobile phase pH to ensure stable pH control throughout the analysis.[13][21] Phosphate and acetate buffers are common choices for UV detection.[13] For LC-MS compatibility, volatile buffers like ammonium formate or ammonium acetate are required.[12][22]

  • Buffer Concentration: A buffer concentration of 10-50 mM is generally recommended to provide adequate buffering capacity without causing issues like precipitation or high backpressure.[12][13]

Issue 3: Irreproducible Retention Times

Symptom: The retention times of peaks shift between injections or between different analytical runs.

Causality: Inconsistent mobile phase preparation, inadequate column equilibration, or fluctuations in temperature can all lead to retention time variability.[14] For gradient elution, differences in the HPLC system's dwell volume can also be a factor.[18]

Troubleshooting Workflow:

Caption: Troubleshooting retention time irreproducibility.

Detailed Steps:

  • Standardize Mobile Phase Preparation: Always prepare mobile phases fresh and in the same manner. Ensure the pH of the aqueous portion is adjusted before adding the organic modifier.[13]

  • Ensure Proper Column Equilibration: Before starting a sequence of injections, equilibrate the column with the initial mobile phase conditions for at least 10-15 column volumes.[18] Insufficient equilibration is a common cause of shifting retention times at the beginning of a run.

  • Use a Column Thermostat: Maintaining a constant column temperature is crucial, as temperature affects mobile phase viscosity and analyte retention. A temperature of 25-30°C is a good starting point.[7][16]

  • Degas the Mobile Phase: Dissolved gases in the mobile phase can form bubbles in the pump and detector, leading to pressure fluctuations and baseline noise, which can affect retention time precision.

Experimental Protocols

Protocol 1: Mobile Phase Preparation (for UV Detection)

This protocol describes the preparation of a buffered mobile phase suitable for UV detection.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Potassium phosphate monobasic (KH2PO4)

  • Orthophosphoric acid (H3PO4)

  • 0.45 µm solvent filters

Procedure:

  • Prepare the Aqueous Buffer (Mobile Phase A):

    • Weigh an appropriate amount of KH2PO4 to make a 25 mM solution (e.g., 3.4 g per 1 L of water).

    • Dissolve the KH2PO4 in HPLC-grade water.

    • Adjust the pH to 3.0 using diluted orthophosphoric acid.

    • Filter the buffer solution through a 0.45 µm solvent filter.

  • Prepare the Organic Modifier (Mobile Phase B):

    • Use 100% HPLC-grade acetonitrile or methanol.

    • Filter the organic solvent through a 0.45 µm solvent filter.

  • Degas both mobile phases using an inline degasser, sonication, or helium sparging before use.

Protocol 2: Scouting Gradient for Method Development

This protocol outlines a starting point for developing a gradient separation method.

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 25 mM Potassium Phosphate, pH 3.0
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 240 nm
Injection Vol. 10 µL

Gradient Program:

Time (min)%A%B
0955
25595
30595
31955
40955

Rationale: This wide "scouting" gradient helps to determine the approximate elution conditions for all impurities in the sample.[10] Based on the results, the gradient can be optimized to improve resolution where needed (e.g., by making the gradient shallower around co-eluting peaks).[17]

Forced Degradation Studies

To ensure that your HPLC method is "stability-indicating," it must be able to separate the main Iopamidol peak from all potential degradation products. Forced degradation studies are performed to generate these impurities.[23][24]

Typical Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C.[23]

  • Base Hydrolysis: 0.1 M NaOH at 60°C.[23]

  • Oxidation: 3-30% H2O2 at room temperature.[25][26]

  • Thermal Degradation: 80°C in solid state and in solution.[23][26]

  • Photodegradation: Exposure to UV and visible light.[25]

The goal is to achieve 5-20% degradation of the Iopamidol API.[23][24] The developed HPLC method should then be used to analyze these stressed samples to demonstrate specificity.

Conclusion

Optimizing the mobile phase is a systematic process that is fundamental to developing a robust and reliable HPLC method for Iopamidol impurity profiling. By carefully considering the chemical properties of Iopamidol and its potential impurities, and by methodically adjusting parameters such as organic modifier concentration, pH, and buffer composition, researchers can achieve accurate and reproducible results. This guide serves as a foundational resource to assist you in this critical analytical task.

References

  • Mastelf. (2025, March 3). How to Optimize HPLC Gradient Elution for Complex Samples. Retrieved from [Link]

  • Midas Pharma. (n.d.). Iopamidol API. Retrieved from [Link]

  • Welch Materials. (2025, March 24). Gradient Optimization in HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). Role of Buffers in Liquid Chromatography. Retrieved from [Link]

  • Pure Synth. (2025, December 30). Advanced HPLC: Optimizing Solvent Composition for Gradient Elution Efficiency. Retrieved from [Link]

  • Mastelf. (2025, March 5). How to Optimize HPLC Mobile Phase pH for Better Separations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 65492, Iopamidol. Retrieved from [Link]

  • ResearchGate. (2015, January 20). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. Retrieved from [Link]

  • PubMed. (2001, February 16). Effect of buffer concentration on gradient chromatofocusing performance separating proteins on a high-performance DEAE column. Retrieved from [Link]

  • IntechOpen. (2024, October 25). Optimizing Ultra-High-Performance Liquid Chromatography (UHPLC) Methods for Rapid Analysis of Complex Biological Samples. Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Element Lab Solutions. (2019, June 4). Buffers and Eluent Additives for HPLC Method Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71749521, Iopamidol-d8. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Effect of Buffer on HPLC Separation of Buffers. Retrieved from [Link]

  • Excellence in Analytical Chemistry. (2012, November 29). Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Iopamidol. Retrieved from [Link]

  • PubMed. (2018, October 8). [Separation and purification of iopamidol using preparative high-performance liquid chromatography]. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation and purification of iopamidol using preparative high-performance liquid chromatography. Retrieved from [Link]

  • AKJournals. (n.d.). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • HPLC. (n.d.). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. Retrieved from [Link]

  • Allmpus. (n.d.). Iopamidol. Retrieved from [Link]

  • Shimadzu. (n.d.). Mobile phases compatible for LC/MS. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • In-depth Technical Guide. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatograms showing the separation of iodide and iodate with the.... Retrieved from [Link]

  • PubMed. (2014, December 15). Reductive and oxidative degradation of iopamidol, iodinated X-ray contrast media, by Fe(III)-oxalate under UV and visible light treatment. Retrieved from [Link]

  • Semantic Scholar. (1999). DEVELOPMENT AND VALIDATION OF AN HPLC METHOD FOR THE QUANTITATION OF TROMETHAMINE IN IOPAMIDOL INJECTION. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • Shimadzu (Europe). (n.d.). Mobile phases compatible for LCMS. Retrieved from [Link]

  • ResearchGate. (2023, March 9). How to fix peak shape in hplc?. Retrieved from [Link]

  • Optimization of MS-Compatible Mobile Phases for IEX Separation of Monoclonal Antibodies. (n.d.). Retrieved from [Link]

  • ACS Publications. (n.d.). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography–High Resolution Mass Spectrometry. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Renal Safety Profiles: C₁₇H₂₂I₃N₃O₈ (Non-Ionic Monomers) vs. Ioxaglate (Ionic Dimer)

In the landscape of diagnostic imaging and interventional cardiology, mitigating Contrast-Induced Nephropathy (CIN)—also known as Contrast-Induced Acute Kidney Injury (CI-AKI)—remains a critical priority for drug develop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of diagnostic imaging and interventional cardiology, mitigating Contrast-Induced Nephropathy (CIN)—also known as Contrast-Induced Acute Kidney Injury (CI-AKI)—remains a critical priority for drug development professionals and clinicians. This guide provides an objective, data-driven comparison of the renal safety profiles of C₁₇H₂₂I₃N₃O₈ (representing non-ionic monomeric low-osmolar contrast media like [1] and[2]) against Ioxaglate , an ionic dimeric low-osmolar contrast medium (LOCM)[3].

Mechanistic Causality: The Osmolality vs. Ionicity Paradox

To understand the divergent renal safety profiles of these agents, we must look beyond basic osmolality and examine their physicochemical behavior in solution.

A common misconception is that lower osmolality strictly equates to lower nephrotoxicity. Ioxaglate has an osmolality of approximately 600 mOsm/kg, which is lower than the ~796 mOsm/kg of Iopamidol 370[3][4]. However, clinical evidence consistently demonstrates that Ioxaglate is significantly more nephrotoxic[5].

The Causality of Ionic Chemotoxicity: The disparity lies in ionicity . Ioxaglate is an ionic dimer that dissociates into active cations (sodium/meglumine) and radiopaque anions upon injection[3]. This sudden ionic load disrupts the electrochemical gradient across the macula densa in the kidney. The disruption triggers an intense, erroneous tubuloglomerular feedback loop, leading to severe afferent arteriolar vasoconstriction. Furthermore, the dissociated ions exert direct chemotoxic effects on the tubular epithelial cells, accelerating the generation of reactive oxygen species (ROS) in the already hypoxic renal medulla[6][7].

Conversely, C₁₇H₂₂I₃N₃O₈ compounds (Iopamidol/Iomeprol) are non-ionic[1][2]. They do not dissociate in blood. While they exert an osmotic pull, they bypass the severe ionic disruption of the macula densa, drastically reducing both vasoconstrictive ischemia and direct tubular apoptosis[7].

CIN_Mechanism Admin Contrast Media Administration NonIonic C17H22I3N3O8 (Non-Ionic Monomer) Admin->NonIonic Ionic Ioxaglate (Ionic Dimer) Admin->Ionic Osmolality Osmotic Load (Hemodynamic Shift) NonIonic->Osmolality Ionic->Osmolality Chemotox Ionic Dissociation & Direct Chemotoxicity Ionic->Chemotox High Ionization Hypoxia Renal Vasoconstriction & Medullary Hypoxia Osmolality->Hypoxia ROS ROS Generation & Tubular Apoptosis Chemotox->ROS Hypoxia->ROS CIN Contrast-Induced Nephropathy (CI-AKI) ROS->CIN

Pathophysiological mechanisms of CIN comparing ionic and non-ionic contrast media.

Clinical and Experimental Data Comparison

The mechanistic superiority of non-ionic monomers translates directly into clinical outcomes. A comprehensive evaluating over 10,000 patients confirmed that the absolute rate of CIN is nearly doubled when using Ioxaglate compared to C₁₇H₂₂I₃N₃O₈ derivatives[5].

Table 1: Physicochemical and Safety Profile Comparison
FeatureC₁₇H₂₂I₃N₃O₈ (Iopamidol / Iomeprol)Ioxaglate
Molecular Structure Non-ionic monomerIonic dimer
Osmolality ~796 mOsm/kg (Iopamidol 370)~600 mOsm/kg
Ionization in Solution None (Remains intact)High (Dissociates into ions)
CIN Absolute Rate (AR) *6.0% (Iomeprol) – 6.1% (Iopamidol)11.0%
Relative Renal Safety HighLow

*Data sourced from the Bayesian hierarchical model analysis of 42 randomized trials[5].

Standardized Experimental Protocol for Renal Safety Evaluation

To objectively compare the nephrotoxicity of novel contrast agents against established baselines like Iopamidol or Ioxaglate, researchers must employ a self-validating experimental system . The following protocol is designed to isolate the contrast agent's specific toxicity by strictly controlling confounding hemodynamic variables.

Step-by-Step Methodology
  • Baseline Screening & Stratification:

    • Action: Measure baseline estimated Glomerular Filtration Rate (eGFR) and serum Creatinine (sCr) 24 hours prior to the procedure[4].

    • Causality: Pre-existing renal impairment is the primary catalyst for CIN. Stratifying animal models or clinical cohorts by baseline eGFR ensures that post-exposure deviations are attributable to the contrast agent, not underlying chronic kidney disease.

  • Standardized Volume Expansion (Hydration):

    • Action: Administer intravenous isotonic saline (1 mL/kg/h) starting 12 hours before and continuing 24 hours after contrast exposure[3][6].

    • Causality: Volume expansion downregulates the renin-angiotensin-aldosterone system (RAAS) and suppresses antidiuretic hormone. This prevents baseline volume depletion from amplifying contrast-induced medullary vasoconstriction.

  • Matched Iodine Dosing:

    • Action: Administer the contrast media based on a matched total iodine load (e.g., grams of Iodine/kg) rather than equal fluid volume.

    • Causality: Radiocontrast toxicity is dose-dependent. Matching the iodine payload ensures an equivalent radiopaque burden, isolating the physicochemical properties (ionicity vs. non-ionicity) as the sole independent variables.

  • Dual-Biomarker Assay (48–72h Monitoring):

    • Action: Draw blood and urine at 24, 48, and 72 hours post-administration[6]. Measure sCr alongside Neutrophil Gelatinase-Associated Lipocalin (NGAL) or Kidney Injury Molecule-1 (KIM-1).

    • Causality: sCr is a lagging indicator of functional decline that peaks at 48-72 hours and is easily skewed by muscle mass[8]. Incorporating NGAL/KIM-1 provides a highly sensitive, real-time validation of acute tubular necrosis, ensuring the protocol captures subclinical cellular injury before functional filtration drops.

Protocol S1 1. Baseline Screening (eGFR & sCr) S2 2. IV Hydration (Isotonic Saline) S1->S2 S3 3. Contrast Dosing (Matched Iodine) S2->S3 S4 4. 48-72h Monitoring (Clinical Obs.) S3->S4 S5 5. Biomarker Assay (sCr, NGAL) S4->S5 S6 6. Data Validation (CIN Incidence) S5->S6

Standardized self-validating clinical workflow for evaluating contrast-induced nephropathy.

Conclusion

For drug development professionals and clinicians, the selection of contrast media must be grounded in mechanistic causality. While Ioxaglate offers a lower osmolality profile, its ionic nature induces severe electrophysiological disruptions and direct chemotoxicity in the renal tubules. C₁₇H₂₂I₃N₃O₈ compounds (Iopamidol and Iomeprol) maintain their non-ionic integrity in solution, effectively halving the incidence of Contrast-Induced Nephropathy compared to their ionic counterparts. Consequently, non-ionic monomers remain the superior, evidence-backed choice for preserving renal safety in high-risk imaging procedures.

References

  • Iopamidol | C17H22I3N3O8 | CID 65492 Source: PubChem, National Institutes of Health URL:[Link]

  • Iomeprol | C17H22I3N3O8 | CID 3731 Source: PubChem, National Institutes of Health URL:[Link]

  • Contrast-induced nephropathy in interventional cardiology Source: National Center for Biotechnology Information (NCBI), PMC URL:[Link]

  • The PREDICT Study: A Randomized Double-Blind Comparison of Contrast-Induced Nephropathy After Low- or Isoosmolar Contrast Agent Exposure Source: American Journal of Roentgenology (AJR) URL:[Link]

  • Nephropathy after administration of iso-osmolar and low-osmolar contrast media: evidence from a network meta-analysis Source: PubMed, International Journal of Cardiology URL:[Link]

  • Contrast Nephropathy Source: MSD Manual Professional Edition URL:[Link]

  • Renal Safety of Iodinated Contrast Media Depending on Their Osmolarity Source: National Center for Biotechnology Information (NCBI), PMC URL:[Link]

Sources

Comparative

accuracy of C17H22I3N3O8 CEST MRI vs microelectrode pH measurements

Accuracy of C17H22I3N3O8 (Iopamidol) acidoCEST MRI vs. Microelectrode pH Measurements: A Technical Comparison Guide Executive Context: The Challenge of in vivo pH Quantification Tumor acidosis is a fundamental biomarker...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Accuracy of C17H22I3N3O8 (Iopamidol) acidoCEST MRI vs. Microelectrode pH Measurements: A Technical Comparison Guide

Executive Context: The Challenge of in vivo pH Quantification

Tumor acidosis is a fundamental biomarker of metabolic reprogramming (the Warburg effect) and a primary driver of therapeutic resistance in oncology. For decades, the calibrated pH microelectrode has served as the absolute "gold standard" for quantifying extracellular pH (pHe) 1[1]. However, its highly invasive nature, spatial limitations (single-point measurement), and disruption of the tumor microenvironment (TME) severely restrict its utility in longitudinal drug development.

To bridge this gap, C17H22I3N3O8 (Iopamidol) —an FDA-approved nonionic X-ray contrast agent—has been successfully repurposed for Chemical Exchange Saturation Transfer (CEST) MRI 2[2]. As a Senior Application Scientist, I have designed this guide to objectively compare the quantitative accuracy of Iopamidol-based acidoCEST MRI against microelectrode measurements. By understanding the mechanistic causality behind the imaging physics, researchers can confidently implement self-validating protocols for non-invasive, high-resolution spatial pH mapping.

Mechanistic Causality: The Physics of Iopamidol as a Ratiometric Sensor

To trust an imaging modality, one must understand the molecular physics driving the signal. Iopamidol features a triiodinated benzene ring with multiple exchangeable protons. Specifically, it possesses two distinct amide proton pools that resonate at 4.2 ppm and 5.6 ppm relative to bulk water 3[3].

The Causality of Signal Generation: These amide protons undergo base-catalyzed chemical exchange with bulk water. As the environment becomes more basic (higher pH), the proton exchange rate ( kex​ ) accelerates. When we apply a frequency-specific radiofrequency (RF) saturation pulse at these specific offsets, the saturated magnetization is continuously transferred to the bulk water pool, causing a measurable drop in the MRI water signal (the CEST effect) 4[4].

The Causality of the Ratiometric Approach: The absolute magnitude of a single CEST effect is confounded by two unpredictable in vivo variables: the local concentration of Iopamidol (due to heterogeneous tumor perfusion) and the intrinsic T1​ relaxation time of the tissue. By calculating the ratio of the CEST effect at 5.6 ppm to the CEST effect at 4.2 ppm, both the concentration and T1​ variables mathematically cancel out. This isolates the pH-driven exchange rate as the sole determinant of the signal, allowing for concentration-independent pH mapping 5[5].

G N1 Iopamidol (C17H22I3N3O8) Administration N2 Tumor Microenvironment (Extracellular Space) N1->N2 Accumulation N3 Base-Catalyzed Proton Exchange (Amide Protons <-> Water) N2->N3 pH-dependent kinetics N4 RF Saturation (4.2 ppm & 5.6 ppm) N3->N4 MRI Sequence N5 Z-Spectrum Acquisition (CEST Asymmetry) N4->N5 Signal Readout N6 Ratiometric Analysis (Ratio = CEST_5.6 / CEST_4.2) N5->N6 Concentration-independent N7 Spatial pH Map Generation N6->N7 Calibration Curve

Ratiometric acidoCEST MRI workflow isolating pH via Iopamidol amide proton exchange.

Objective Comparison: acidoCEST MRI vs. Microelectrode

While the microelectrode remains the absolute ground truth for localized measurements, acidoCEST MRI provides the spatial context necessary for evaluating heterogeneous tissues.

Table 1: Technological and Methodological Comparison

FeatureCalibrated pH MicroelectrodeIopamidol (C17H22I3N3O8) acidoCEST MRI
Measurement Mechanism Direct H+ activity via glass membrane potentialIndirect base-catalyzed amide proton exchange
Spatial Resolution Single-point (Highly localized, ~1 mm³)High-resolution spatial mapping (Pixel-wise)
Invasiveness Highly invasive (requires physical insertion)Non-invasive (intravenous contrast injection)
Tissue Disruption High (Alters local tumor microenvironment)None (Preserves physiological state)
Longitudinal Tracking Poor (Tissue damage limits repeated measures)Excellent (Suitable for repeated imaging)
Confounding Variables Protein buildup on membrane, temperatureTemperature, fat fraction, B0​/B1​ inhomogeneities

Experimental Methodology: A Self-Validating Protocol

To ensure trustworthiness, an MRI-based pH measurement cannot exist in a vacuum; it must be a closed-loop, self-validating system. The following protocol anchors the indirect MRI signal directly to the microelectrode ground truth 2[2].

Step 1: Phantom Formulation & Ground Truth Anchoring
  • Preparation: Dilute clinical-grade Iopamidol (e.g., Isovue-370) to 20-50 mM in 10 mM HEPES buffer. Causality: HEPES stabilizes the pH against ambient CO2 fluctuations during the lengthy MRI calibration scans.

  • Titration: Aliquot the solution and titrate to 8 distinct pH values ranging from 6.2 to 7.4 using 1 M HCl and NaOH.

  • Microelectrode Validation: Simultaneously measure each phantom using a calibrated pH microelectrode (e.g., Mettler Toledo SevenCompact). This establishes the absolute target variable for the calibration matrix.

Step 2: Environmental Control & MRI Acquisition
  • Thermal Stabilization: Embed the phantoms in a 2% agarose matrix and maintain the temperature strictly at 37.0 ± 0.2 °C inside the MRI bore. Causality: Proton exchange is a thermodynamic process. A deviation of just 1 °C alters kex​ sufficiently to skew the pH calculation by up to 0.1 units 2[2].

  • Z-Spectrum Acquisition: Apply a continuous wave RF saturation pulse (e.g., 3-4 μT for 3-5 seconds) and sweep the saturation frequency from -8 to +8 ppm to generate the Z-spectra.

Step 3: Ratiometric Processing & Translation
  • Asymmetry Calculation: Calculate the Magnetization Transfer Ratio asymmetry ( MTRasym​ ) at the 4.2 ppm and 5.6 ppm offsets.

  • Calibration Matrix: Plot the ratio ( MTRasym5.6​/MTRasym4.2​ ) against the microelectrode ground truth. Fit this data using a polynomial function or a Random Forest Regression (RFR) model 4[4].

  • In Vivo Application: Inject Iopamidol into the subject, acquire the identical MRI sequence, and apply the validated calibration matrix to generate a pixel-wise pHe map. Note: In lipid-rich tissues, apply water pool Lorentzian fitting to correct for fat signal interference, which can otherwise artificially skew the CEST contrast 6[6].

Protocol P1 Phantom Preparation (Iopamidol + HEPES) P2 Microelectrode Ground Truth pH P1->P2 Titration P3 acidoCEST MRI @ 37°C P1->P3 Scanning P4 Polynomial/ML Calibration Matrix P2->P4 Target Variable P3->P4 Input Features P5 In Vivo Application (Spatial pH Map) P4->P5 Translation

Self-validating experimental workflow bridging microelectrode ground truth with in vivo MRI.

Quantitative Data Synthesis: Accuracy & Precision

How accurately does the Iopamidol MRI approach reflect the microelectrode ground truth? Extensive validation in xenograft tumor models (e.g., MCF-7 breast cancer, Raji lymphoma) demonstrates exceptional concordance within the physiological pH range (6.2 - 7.4) 2[2].

Table 2: Quantitative Performance Synthesis (Physiological Range pH 6.2 - 7.4)

MetricCalibrated pH MicroelectrodeIopamidol acidoCEST MRI
Absolute Accuracy ± 0.05 pH units± 0.05 to 0.10 pH units (Post-calibration)
In Vivo Precision (SD) N/A (Single point)± 0.04 to ± 0.11 pH units
Measurement Range pH 0.0 - 14.0pH 5.5 - 7.4 (Optimal sensitivity)
Calibration Requirement Pre-experiment standard buffersPre-experiment phantom matrix (Ratiometric)

Data Interpretation: The microelectrode maintains a strict accuracy of ~0.05 pH units 1[1]. Iopamidol acidoCEST achieves an accuracy of ~0.05 to 0.10 pH units, which is statistically robust for tracking in vivo biological responses to pH-altering therapies. The fractional reduction in absolute accuracy is an acceptable trade-off for the ability to acquire non-invasive, high-resolution spatial maps of heterogeneous tumor acidosis—data that a single-point microelectrode physically cannot provide.

References

  • Title: A machine learning approach that measures pH using acidoCEST MRI of iopamidol Source: PMC - NIH URL
  • Title: Evaluating pH in the Extracellular Tumor Microenvironment Using CEST MRI and Other Imaging Methods Source: PMC - NIH URL
  • Title: A comparison of iopromide and iopamidol, two acidoCEST MRI contrast media that measure tumor extracellular pH Source: PMC - NIH URL
  • Title: Magnetic Resonance Techniques for Assessing in Vivo pH Source: Ecurater Journals URL
  • Title: Development and Validation of Four Different Methods to Improve MRI-CEST Tumor pH Mapping in Presence of Fat Source: MDPI URL
  • Title: Assessments of Tumor Extracellular pH with PARACEST MRI Source: DTIC URL

Sources

Validation

A Comparative Pharmacokinetic Analysis of Iopamidol and Iomeprol for Researchers and Drug Development Professionals

In the landscape of radiological imaging, the selection of an appropriate contrast agent is paramount to achieving optimal diagnostic clarity while ensuring patient safety. Among the non-ionic, low-osmolar contrast media...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of radiological imaging, the selection of an appropriate contrast agent is paramount to achieving optimal diagnostic clarity while ensuring patient safety. Among the non-ionic, low-osmolar contrast media, the structural isomers iopamidol and iomeprol, both sharing the chemical formula C17H22I3N3O8, are frequently utilized.[1] This guide provides a comprehensive comparative analysis of their pharmacokinetic profiles, grounded in experimental data, to inform researchers, scientists, and drug development professionals in their selection and application of these critical diagnostic tools.

Introduction to the Isomers: Iopamidol and Iomeprol

Iopamidol and iomeprol are tri-iodinated, non-ionic, water-soluble radiographic contrast agents.[1][2] Their fundamental structure consists of a tri-iodinated benzene ring, which is responsible for the attenuation of X-rays, and hydrophilic side chains that confer water solubility and contribute to their favorable safety profiles.[1] The non-ionic nature of these molecules results in lower osmolality in solution compared to their ionic predecessors, a key factor in reducing the incidence of adverse patient reactions.[3][4] While structurally similar, subtle differences in their side-chain configurations can influence their physicochemical properties and, consequently, their pharmacokinetic behavior.

Physicochemical Properties: A Foundation for Pharmacokinetic Behavior

The physicochemical characteristics of a contrast agent, such as osmolality and viscosity, are critical determinants of its in vivo performance and patient tolerance. These properties directly impact injection comfort, hemodynamic effects, and the potential for adverse events.

PropertyIopamidolIomeprol
Molecular Weight ( g/mol ) 777.1777.09
Iodine Content (%) 49Not specified in search results
Osmolality (mOsm/kg H₂O) at 37°C 616 (for 300 mgI/mL)[5][6], 796 (for 370 mgI/mL)[5][7]Generally lower than other non-ionic agents[4][8]
Viscosity (cP) at 37°C 4.7 (for 300 mgI/mL)[5][6], 9.4 (for 370 mgI/mL)[5]Generally lower than other non-ionic agents[4][8]

Iomeprol is noted for having injectable formulations with the lowest osmolalities and viscosities among currently available low-osmolar radiographic contrast agents in its class.[4][8] This can be a significant advantage in certain clinical applications, potentially leading to improved patient comfort and reduced hemodynamic stress.

Comparative Pharmacokinetics: A Head-to-Head Analysis

The pharmacokinetic profiles of iopamidol and iomeprol are remarkably similar, characterized by rapid distribution, a lack of significant metabolism, and primary excretion via the kidneys.[7][9][10] Both agents conform to an open two-compartment model with first-order elimination.[6][7][9]

Key Pharmacokinetic Parameters
ParameterIopamidolIomeprol
Plasma Protein Binding Negligible (<2%)[5][9][11]Does not bind to plasma proteins[3][10]
Elimination Half-life Approximately 2 hours[5][6][7][9][11]Approximately 1.8 to 2 hours[3][12]
Metabolism Not metabolized[5][6][7][9][11][13]Not metabolized[10][14]
Primary Route of Excretion Renal (glomerular filtration)[7][9][11]Renal (glomerular filtration)[10]
Urinary Excretion (% of dose) >90% as unchanged drug[7][9][11]~90% of the injected dose after 24 hours[10]

The lack of significant protein binding for both isomers ensures that they remain freely available in the plasma for filtration by the glomeruli.[3][9][10] Their rapid elimination half-lives of approximately two hours in patients with normal renal function minimize systemic exposure.[3][7][9][12] Crucially, neither iopamidol nor iomeprol undergoes significant metabolism or deiodination, meaning they are excreted from the body in their original, unchanged form.[6][7][9][10][13][14]

Experimental Workflow: Determining Pharmacokinetic Profiles

The characterization of the pharmacokinetic profiles of iopamidol and iomeprol relies on robust and validated experimental methodologies. A typical workflow for a comparative pharmacokinetic study is outlined below.

G cluster_0 Pre-Clinical/Clinical Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase SubjectSelection Subject Selection (Healthy Volunteers or Patient Population) DoseAdmin Contrast Agent Administration (Intravenous Bolus) SubjectSelection->DoseAdmin Informed Consent BloodSampling Serial Blood Sampling (Defined Time Points) DoseAdmin->BloodSampling UrineCollection Urine Collection (Timed Intervals) DoseAdmin->UrineCollection SampleProcessing Sample Processing (Plasma/Urine Separation) BloodSampling->SampleProcessing UrineCollection->SampleProcessing HPLC HPLC Analysis (Quantification of Iopamidol/Iomeprol) SampleProcessing->HPLC PKModeling Pharmacokinetic Modeling (e.g., Two-Compartment Model) HPLC->PKModeling ParameterCalc Calculation of PK Parameters (Half-life, Clearance, Vd) PKModeling->ParameterCalc StatAnalysis Statistical Analysis (Comparison between Isomers) ParameterCalc->StatAnalysis

Caption: A typical experimental workflow for a comparative pharmacokinetic study of contrast agents.

Experimental Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the concentration of iopamidol or iomeprol in plasma and urine samples.

Methodology:

  • Sample Preparation:

    • Plasma: Protein precipitation is performed by adding a solvent like acetonitrile, followed by centrifugation to separate the precipitated proteins. The supernatant is then collected for analysis.

    • Urine: Samples are typically diluted with the mobile phase before injection.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where the iodinated compounds exhibit maximum absorbance (around 240 nm).

  • Quantification:

    • A calibration curve is generated using standard solutions of known concentrations of iopamidol or iomeprol.

    • The peak areas of the analyte in the experimental samples are compared to the calibration curve to determine their concentrations.

Causality in Experimental Choices: The choice of a reverse-phase HPLC method is driven by the hydrophilic nature of these compounds. The C18 stationary phase provides sufficient retention to allow for separation from endogenous plasma and urine components. UV detection is a simple and robust method for quantifying these compounds due to the strong UV absorbance of the tri-iodinated benzene ring.

Clinical Implications and Comparative Performance

Numerous clinical studies have compared the safety, tolerability, and efficacy of iopamidol and iomeprol across various imaging modalities, including computed tomography (CT), angiography, and urography.

  • Safety and Tolerability: Both iopamidol and iomeprol are generally well-tolerated.[4][15] Studies have shown that the incidence of adverse events, such as sensations of heat and pain, is often minimal and comparable between the two agents.[15][16] Some studies suggest that iomeprol's lower osmolality and viscosity may contribute to better patient comfort during injection.[4] However, one retrospective study observed that adverse reactions were more severe for iomeprol, with a different profile of reactions compared to another non-ionic agent, iopromide.[17]

  • Efficacy: The diagnostic quality of images obtained with both iopamidol and iomeprol is consistently rated as good to excellent, with no significant differences in vessel opacification or contrast enhancement reported in comparative trials.[4][15][18]

Logical Framework for a Comparative Clinical Study

The design of a clinical trial to compare two contrast agents like iopamidol and iomeprol follows a structured, logical progression to ensure the validity and reliability of the findings.

G cluster_0 Study Design cluster_1 Study Conduct cluster_2 Analysis and Conclusion StudyObjective Define Primary Objective (e.g., Non-inferiority in Efficacy) EndpointSelection Select Endpoints (e.g., Image Quality, Adverse Events) StudyObjective->EndpointSelection PatientPopulation Define Patient Population (Inclusion/Exclusion Criteria) EndpointSelection->PatientPopulation Randomization Randomization (Iopamidol vs. Iomeprol) PatientPopulation->Randomization Blinding Blinding (Double-blind if feasible) Randomization->Blinding Procedure Standardized Imaging Protocol Blinding->Procedure DataCollection Data Collection (Efficacy and Safety Data) Procedure->DataCollection StatisticalAnalysis Statistical Analysis (Comparison of Endpoints) DataCollection->StatisticalAnalysis Conclusion Conclusion on Comparability StatisticalAnalysis->Conclusion

Caption: Logical flow of a comparative clinical study for two contrast agents.

Conclusion: Isomeric Similarity with Subtle Distinctions

Iopamidol and iomeprol exhibit remarkably similar pharmacokinetic profiles, a direct consequence of their isomeric nature. Both are rapidly distributed and efficiently eliminated from the body in an unchanged form, primarily through glomerular filtration. Their low protein binding and lack of metabolism contribute to their predictable and safe in vivo behavior.

The primary distinguishing feature lies in iomeprol's generally lower osmolality and viscosity, which may offer an advantage in terms of patient comfort. However, extensive clinical data suggests that both agents provide excellent diagnostic efficacy and are well-tolerated. The choice between iopamidol and iomeprol may, therefore, be guided by specific clinical requirements, institutional preferences, and considerations of cost-effectiveness. This guide provides the foundational pharmacokinetic understanding to aid researchers and clinicians in making informed decisions regarding the use of these essential diagnostic agents.

References

  • PRODUCT MONOGRAPH IsovueTM Iopamidol Injection USP (41%, 61%, and 76% w/v) NON-IONIC RADIOGRAPHIC CONTRAST AGENT. Bracco Imaging. [Link]

  • Lorusso, V., & Lalli, A. (1995). Clinical pharmacology of iomeprol. European Journal of Radiology, 18 Suppl 1, S13-S19. [Link]

  • ISOVUE® (Iopamidol Injection) - accessdata.fda.gov. [Link]

  • Isovue-M (Iopamidol Injection): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]

  • Iopamidol injection, Solution (Iopamidol) - PrescriberPoint. [Link]

  • Gallucci, M., Rossi, A., & Splendiani, A. (1994). Pharmacokinetics of iopamidol 370 in infants and children during ivp. European Journal of Radiology, 18 Suppl 1, S93-S96. [Link]

  • Lorusso, V., Taroni, P., Alvino, S., Spinazzi, A., & Schechter, P. J. (2001). Pharmacokinetics and Safety of Iomeprol in Healthy Volunteers and in Patients With Renal Impairment or End-Stage Renal Disease Requiring Hemodialysis. Journal of Clinical Pharmacology, 41(6), 635–644. [Link]

  • What is the mechanism of Iomeprol? - Patsnap Synapse. [Link]

  • Musante, F., Zennaro, M., & Bassi, F. (1994). Iomeprol versus iopamidol in contrast-enhanced computed tomography of thoracic and abdominal organs. European Journal of Radiology, 18 Suppl 1, S88-S92. [Link]

  • Gallucci, M., Rossi, A., & Splendiani, A. (1994). Double-blind comparison of safety and efficacy of iomeprol and iopamidol in carotid digital subtraction angiography. European journal of radiology, 18 Suppl 1, S67-72. [Link]

  • Iomeron® - Bracco. [Link]

  • Vassanelli, C., Zanolla, L., & Menegatti, G. (2007). A prospective randomised controlled trial to determine the early and late reactions after the use of iopamidol 340 (Niopam) and iomeprol 350 (Iomeron) in cardiac catheterisation. The British journal of radiology, 80(951), 193–197. [Link]

  • SUMMARY OF PRODUCT CHARACTERISTICS. [Link]

  • Jorulf, H., & Sjöberg, S. (1995). A randomized, double-blind, parallel group trial of iomeprol, iohexol and iopamidol in intravenous urography. The British journal of radiology, 68(813), 978–982. [Link]

  • Ferreira, A. R., & Marques, L. (2014). Acute adverse reactions to iopromide vs iomeprol: a retrospective analysis of spontaneous reporting from a radiology department. The British journal of radiology, 87(1034), 20130541. [Link]

  • Goa, K. L., & McTavish, D. (2000). Iomeprol: a review of its use as a contrast medium. Drugs, 59(5), 1183–1204. [Link]

  • Kim, K. H., Moon, S. G., Kim, H. C., & Park, J. H. (2002). Paired Comparison of Iopamidol and Iopromide in Hepatic Arteriography. Journal of the Korean Radiological Society, 46(1), 59-64. [Link]

  • Dacoronias, D., Minguzzi, P., Ugolotti, U., & Dettori, A. G. (1991). Iomeprol vs iopamidol in intraarterial peripheral digital subtraction angiography. Angiology, 42(9), 734-739. [Link]

  • Seong, J. M., Choi, N. K., Lee, J., Chang, Y., Kim, Y. J., Yang, B. R., ... & Park, B. J. (2012). Comparison of the Safety of Seven Iodinated Contrast Media. Journal of Korean medical science, 27(9), 999–1005. [Link]

  • Lee, S. K. (2020). Changes in Chemical Structure of Iopamidol Contrast Agents According to Radiation and Environmental Conditions. Medico-legal update, 20(1), 10-15. [Link]

  • Comparison of the Effects on Renal Function of Iomeprol-400 and Iodixanol-320 in Patients With Chronic Kidney. Websites.co.in. [Link]

  • Felder, E., & Pitré, D. (1994). The chemistry of iomeprol and physico-chemical properties of its aqueous solutions and pharmaceutical formulations. European Journal of Radiology, 18 Suppl 1, S1-S12. [Link]

  • Speck, U. (2000). Physicochemical Properties Of Water-Soluble Contrast Media. In: Contrast Media (pp. 3-12). [Link]

  • Pitrè, D., & Felder, E. (1980). Urinary excretion of Iopamidol following intrathecal administration. Il Farmaco; edizione scientifica, 35(6), 493-497. [Link]

  • Fochi, F., Caccese, D., Chiuminatto, U., Galatan, C., Appendini, M., Vione, D., & Fabbri, D. (2024). Iopamidol Abatement from Waters: A Rigorous Approach to Determine Physicochemical Parameters Needed to Scale Up from Batch to Continuous Operation. Langmuir, 40(1), 312-323. [Link]

  • Goa, K. L., & McTavish, D. (2000). Iomeprol: a review of its use as a contrast medium. Drugs, 59(5), 1183–1204. [Link]

  • Luzzani, F., Tirone, P., & D'Aranno, V. (1996). Preclinical safety assessment of iomeprol for injection as contrast medium for myelography. Investigative radiology, 31(7), 415-424. [Link]

  • Textor, H. J., Hünermann, B., & Lütgemeier, J. (1989). Renal excretion of iopromide and iopamidol after intravenous administration in digital subtraction angiography. Urologic radiology, 11(3), 168-171. [Link]

  • N,N´-Bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl-3-methoxypropyl)-acetamidol]-2,4,6-triiodoisophthalamide. National Center for Biotechnology Information. [Link]

  • Musante, F., Zennaro, M., & Bassi, F. (1994). lomeprol versus iopamidol in tomography of thoracic contrast-enhanced computed and abdominal organs. European journal of radiology, 18, S88-S92. [Link]

  • Colombo, S., Re, L., Sesana, S., & Lorusso, V. (2024). Stability testing of iomeprol and iopamidol formulations subjected to X-ray radiation. Radiography (London, England : 1995), 30(3), 903–908. [Link]

  • Contrast agent for Imaging. [Link]

  • Lee, J. H., Yoon, C. J., & Kim, Y. H. (2020). Comparative Analysis of Image Quality and Adverse Events between Iopamidol 250 and Ioversol 320 in Hepatic Angiography for Transcatheter Arterial Chemoembolization. Journal of the Korean Society of Radiology, 81(1), 169-178. [Link]

  • Hintze, T. H., & Pan, H. L. (1991). Effects of Iomeprol, a New Nonionic Contrast Medium, Vis a Vis Iopamidol and Nitroglycerin, on Coronary Diameter and Blood Flow in Chronically Instrumented Dogs. Investigative Radiology, 26 Suppl 1, S148-S151. [Link]

  • Menegatti, G., & Zanolla, L. (1994). Iomeprol and iopamidol in cardiac angiography: a randomised, double-blind, parallel-group comparison. European journal of radiology, 18 Suppl 1, S73-S79. [Link]

  • Fábián, L., Pethő, D., & Lőrinczy, D. (2023). Deconvolution Analysis of the Non-Ionic Iomeprol, Iobitridol and Iodixanol Contrast Media-Treated Human Whole Blood Thermograms: A Comparative Study. International journal of molecular sciences, 24(15), 12170. [Link]

Sources

Safety & Regulatory Compliance

Safety

C17H22I3N3O8 proper disposal procedures

Operational Guide: Environmental Fate and Proper Disposal Procedures for C17H22I3N3O8 Introduction The molecular formula C17H22I3N3O8 corresponds to non-ionic, tri-iodinated contrast media (ICM), most notably Iopamidol a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Environmental Fate and Proper Disposal Procedures for C17H22I3N3O8

Introduction

The molecular formula C17H22I3N3O8 corresponds to non-ionic, tri-iodinated contrast media (ICM), most notably Iopamidol and Iomeprol [[1]]([Link]). While these compounds are biologically inert and exhibit low acute toxicity in clinical diagnostic imaging, their disposal presents a profound environmental and logistical challenge for laboratories and manufacturing facilities . Due to their high polarity and metabolic stability, they act as persistent micropollutants in aquatic ecosystems . This guide provides the causality-driven protocols required for the safe handling, treatment, and disposal of C17H22I3N3O8 to prevent downstream ecological toxicity.

The Causality of Disposal: Why Standard Protocols Fail

In a laboratory or clinical setting, it is a critical operational error to dispose of C17H22I3N3O8 via standard sewer drains , .

  • Biological Recalcitrance: Conventional wastewater treatment plants (WWTPs) utilizing activated sludge systems achieve less than 20% removal efficiency for these compounds . The bulky, tri-iodinated benzene ring sterically hinders enzymatic breakdown, and the molecule's high hydrophilicity prevents it from adsorbing onto solid sludge .

  • Toxic Disinfection By-Products (I-DBPs): When intact C17H22I3N3O8 reaches drinking water purification facilities, it reacts with chlorination agents. This process cleaves the carbon-iodine bonds, releasing free iodine that subsequently forms iodo-trihalomethanes [[2]]([Link]), . These I-DBPs are highly cytotoxic and genotoxic, posing a severe threat to public health and aquatic ecosystems , .

Quantitative Treatment Efficacy

To establish a self-validating waste management system, it is essential to compare the efficacy of various treatment modalities.

Treatment MethodologyAverage Removal EfficiencyMechanistic ActionEnvironmental Outcome
Conventional WWTP < 20%Limited biodegradation and sludge adsorptionHigh Risk: Precursor to toxic I-DBPs
Ozonation (O3) 50% - 60%Radical oxidationModerate Risk: Incomplete mineralization
UV / H2O2 (AOP) > 90%Non-selective hydroxyl radical (•OH) attackLow Risk: High mineralization
Controlled Incineration 100%Thermal destruction (>1000°C)Safe: Complete destruction with iodine recovery [[3]](),

Standard Operating Procedures: Disposal and Treatment

For research facilities handling C17H22I3N3O8, waste must be managed through either licensed off-site destruction or rigorous on-site advanced oxidation.

Protocol A: Solid and Liquid Waste Segregation for Incineration

Causality: Controlled incineration is the gold standard for halogenated waste. However, burning iodinated compounds releases toxic hydrogen iodide (HI) and nitrogen oxides (NOx) , . Therefore, waste must be routed exclusively to facilities equipped with flue gas scrubbing systems .

  • Segregation: Collect all liquid waste, including primary solutions and equipment wash water, into dedicated, chemically compatible high-density polyethylene (HDPE) containers labeled as "Halogenated Organic Waste" . Do not allow any wash water to enter the municipal drain .

  • Storage: Store sealed containers in a cool, dry, well-ventilated area away from direct sunlight and incompatible materials, such as strong oxidizing agents (e.g., nitrates, chlorine bleaches), which could trigger unintended ignition , .

  • Dispatch: Transfer the waste to a licensed chemical destruction plant. Verify that the facility utilizes controlled incineration with alkaline flue gas scrubbing to neutralize halogenated combustion byproducts , .

Protocol B: Laboratory-Scale Advanced Oxidation Process (AOP)

Causality: For facilities equipped to pre-treat aqueous waste on-site, Advanced Oxidation Processes (AOPs) like UV/H2O2 are required. This system generates highly reactive hydroxyl radicals (•OH) that non-selectively attack the recalcitrant aromatic ring, achieving complete mineralization and preventing downstream I-DBP formation , .

  • Pre-treatment: Transfer the aqueous C17H22I3N3O8 waste to a specialized quartz photoreactor . Adjust the solution pH to optimal acidic conditions (typically pH 3-4) to maximize radical generation efficiency .

  • Oxidant Dosing: Inject Hydrogen Peroxide (H2O2) into the solution. The stoichiometric ratio must be calculated based on the initial concentration of the contrast media to ensure an excess of oxidant for complete mineralization .

  • Irradiation: Activate the low-pressure mercury UV lamp (254 nm) while maintaining continuous magnetic stirring . The UV light homolytically cleaves H2O2 into •OH radicals, which rapidly degrade the target molecules .

  • Validation: Withdraw aliquots at defined time intervals and analyze via High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry to verify the complete disappearance of the parent compound and its deiodinated intermediates (e.g., desdiiodo iopamidol) .

  • Neutralization: Once complete mineralization is confirmed, neutralize the effluent pH before routing it to standard biological treatment systems.

Environmental Fate and Treatment Workflow

G cluster_improper Improper Disposal Pathway cluster_proper Proper Disposal & Treatment Source C17H22I3N3O8 Waste (Iopamidol/Iomeprol) Sewer Sewer Discharge Source->Sewer Avoid Collection Halogenated Waste Segregation Source->Collection Preferred WWTP Conventional WWTP (<20% Removal) Sewer->WWTP Disinfection Water Disinfection (Chlorination) WWTP->Disinfection Toxicity Toxic I-DBPs Formation (e.g., Iodo-trihalomethanes) Disinfection->Toxicity Incineration Controlled Incineration (Flue Gas Scrubbing) Collection->Incineration AOP Advanced Oxidation (UV/H2O2, O3) Collection->AOP Safe Complete Mineralization & Safe Iodine Recovery Incineration->Safe AOP->Safe

Environmental fate of C17H22I3N3O8 comparing improper sewer discharge vs. proper laboratory disposal.

References

  • Wikipedia. "C17H22I3N3O8". wikipedia.org. [Link]

  • Wrzesińska, K., et al. "Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities." Molecules, 2026. nih.gov.[Link]

  • Bracco. "Our New Iodine Recollection Pilot and Re.Viva". bracco.com. [Link]

  • Zhang, W., et al. "Removal of Iodine-Containing X-ray Contrast Media from Environment: The Challenge of a Total Mineralization." Molecules, 2023. mdpi.com. [Link]

  • CABI Digital Library. "Iopamidol degradation with ZVI- and ZVA-activated chemical oxidation". cabidigitallibrary.org.[Link]

  • IKSR. "Evaluation report Radiocontrast agents". iksr.org. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.